molecular formula C19H21ClF3N5O2 B15604722 Sar405

Sar405

Número de catálogo: B15604722
Peso molecular: 443.8 g/mol
Clave InChI: SPDQRCUBFSRAFI-DOMZBBRYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a Vps34 inhibitor with antineoplastic activity;  structure in first source

Propiedades

IUPAC Name

(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQRCUBFSRAFI-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Central Role of Vps34 in Cellular Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vacuolar protein sorting 34 (Vps34) is a highly conserved lipid kinase and the sole Class III phosphoinositide 3-kinase (PI3K) in eukaryotes. Its primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate [PI(3)P], a critical lipid second messenger that governs a multitude of membrane trafficking events.[1][2][3] PI(3)P acts as a molecular beacon on the cytosolic face of endosomal and autophagosomal membranes, recruiting a specific cohort of effector proteins that contain PI(3)P-binding motifs, such as FYVE and PX domains.[1][3] This recruitment is fundamental to the regulation of vesicle formation, cargo sorting, and membrane dynamics. Vps34 orchestrates cellular homeostasis by operating at the core of two essential pathways: autophagy and endosomal trafficking. Its activity is tightly regulated through its assembly into distinct multi-protein complexes, ensuring the precise spatiotemporal production of PI(3)P. Dysregulation of Vps34 function is implicated in a range of pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[2][3] This guide provides an in-depth overview of the core functions of Vps34, its regulatory mechanisms, quantitative data on its interactions, and detailed protocols for its study.

The Vps34 Machinery: Core Complexes and Regulation

Vps34 does not function in isolation but as the catalytic core of at least two distinct, mutually exclusive complexes, each with specific subcellular localizations and functions.[2][4][5] The core components of these complexes are Vps34, the pseudokinase Vps15 (p150), and Beclin 1 (Atg6 in yeast).[2][6] The functional specificity is conferred by the fourth subunit.

  • Complex I (Autophagy): Contains ATG14L (Atg14 in yeast). This complex is primarily associated with the initiation of autophagy, where it is recruited to the phagophore (isolation membrane) to generate the PI(3)P necessary for autophagosome formation.[2][7]

  • Complex II (Endosomal Trafficking): Contains UVRAG (Vps38 in yeast). This complex localizes to endosomal membranes and is crucial for processes such as endosome maturation, endosome-to-Golgi retrograde transport, and the fusion of autophagosomes with lysosomes.[2][5][8]

The assembly and activity of these complexes are intricately regulated, ensuring that PI(3)P is produced at the right time and place. A key regulatory mechanism involves small GTPases of the Rab family.

G Vps34 Vps34 (PIK3C3) (Catalytic Subunit) Vps15 Vps15 (PIK3R4) (Pseudokinase) Vps34->Vps15 Forms stable subcomplex ComplexI Vps34 Complex I ComplexII Vps34 Complex II Beclin1 Beclin 1 (Scaffolding Protein) ATG14L ATG14L Beclin1->ATG14L Mutually Exclusive UVRAG UVRAG Beclin1->UVRAG Rab1 Rab1-GTP Rab1->ComplexI Recruits & Activates Rab5 Rab5-GTP Rab5->ComplexII Recruits & Activates

Role in Autophagy

Autophagy is a catabolic process for degrading and recycling cellular components, which is essential for cellular and tissue homeostasis.[1] Vps34, as part of Complex I, plays an indispensable role in the initiation of autophagy.[1][9] Upon induction of autophagy (e.g., by nutrient starvation), Complex I is recruited to the site of autophagosome formation, where it generates a localized pool of PI(3)P. This PI(3)P enrichment is critical for recruiting downstream autophagy-related (Atg) proteins, such as WIPI proteins (the mammalian orthologs of yeast Atg18), which are essential for the elongation and closure of the phagophore to form a mature autophagosome.[1] Genetic or pharmacological inhibition of Vps34 completely blocks starvation-induced autophagosome formation.[1][10]

G Starvation Nutrient Starvation ULK1 ULK1 Complex Activation Starvation->ULK1 Vps34_C1 Vps34 Complex I (Vps34/Vps15/Bec1/ATG14L) ULK1->Vps34_C1 Activates PI PI (Phosphatidylinositol) Vps34_C1->PI Phosphorylates PI3P PI(3)P PI->PI3P Vps34 Kinase Activity Effectors PI(3)P Effectors (e.g., WIPI proteins) PI3P->Effectors Recruits Phagophore Phagophore Elongation & Autophagosome Formation Effectors->Phagophore Promotes

Role in Endosomal Trafficking

The endocytic pathway is vital for nutrient uptake, receptor signaling modulation, and maintaining plasma membrane integrity. Vps34, as a component of Complex II, is a master regulator of multiple steps in this pathway.

  • Early Endosome Function: Vps34 Complex II is recruited to early endosomes by the small GTPase Rab5.[2] The resulting PI(3)P on the endosomal membrane serves as a docking site for effector proteins like Early Endosome Antigen 1 (EEA1), which tethers incoming vesicles for fusion with the early endosome.[11][12]

  • Endosome Maturation: Vps34 activity is crucial for the maturation of early endosomes into late endosomes and multivesicular bodies (MVBs). This process involves the sorting of cargo destined for lysosomal degradation. Vps34-generated PI(3)P recruits components of the ESCRT (Endosomal Sorting Complex Required for Transport) machinery, which mediates the invagination of the endosomal membrane to form intraluminal vesicles (ILVs), sequestering ubiquitinated receptors for degradation.[2][6] Studies using Vps34-deficient cells show a severe block in the degradation of receptors like the Epidermal Growth Factor Receptor (EGFR), which accumulate in enlarged late endosomes.[6][13]

  • Retromer-Mediated Retrograde Transport: The retromer complex is responsible for retrieving specific transmembrane proteins, such as the mannose-6-phosphate (B13060355) receptor (M6PR), from endosomes for transport back to the trans-Golgi network (TGN).[14][15] Vps34 Complex II generates the necessary PI(3)P pool on endosomes to recruit components of the retromer complex, specifically sorting nexins (SNXs) that contain PI(3)P-binding PX domains.[10][14][15] Disruption of Vps34 function leads to the mis-sorting of retromer cargo to the lysosome for degradation.[14]

G PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome PlasmaMembrane->EarlyEndosome Endocytosis EarlyEndosome->PlasmaMembrane Recycling LateEndosome Late Endosome / MVB EarlyEndosome->LateEndosome Maturation (ESCRT-dependent) TGN Trans-Golgi Network EarlyEndosome->TGN Retrograde Transport (Retromer-dependent) Lysosome Lysosome LateEndosome->Lysosome Fusion Vps34_C2 Vps34 Complex II Vps34_C2->EarlyEndosome Generates PI(3)P on endosomal membranes Vps34_C2->LateEndosome

Quantitative Data

The function of Vps34 is underpinned by a network of molecular interactions with specific affinities and enzymatic activities that dictate trafficking outcomes.

Table 1: Binding Affinities of Vps34 Complex Components and Effectors

Interacting MoleculesInteraction TypeDissociation Constant (Kd)Significance
Beclin 1 (CCD) : Atg14L (CCD)Protein-ProteinModerate affinity (~10-fold tighter than Beclin 1 self-association)[14]Forms the core of the autophagy-specific Complex I.
Beclin 1 (CCD) : UVRAG (CCD)Protein-ProteinHigher affinity than Beclin 1 : Atg14L[16][17]Forms the stable endosomal Complex II, potentially outcompeting Complex I formation.
Beclin 1-targeting peptidesProtein-Peptide6 - 60 µM (Initial)[4]Demonstrates the druggability of the Beclin 1 coiled-coil domain (CCD) interface.
FYVE Domain (Hrs) : PI(3)PProtein-Lipid38 ± 19 nM[2]High-affinity interaction crucial for recruiting effector proteins like EEA1 to PI(3)P-rich membranes.
PX Domain (p47phox) : PI(3,4)P2Protein-Lipid~30 - 38 nM[1]Example of high-affinity, specific phosphoinositide binding by a PX domain (Note: p47phox binds PI(3,4)P2, not PI(3)P, illustrating domain specificity).

Table 2: Kinetic Parameters of Vps34-Regulated Trafficking Pathways

ProcessKey CargoMeasured ParameterTypical ValueSignificance
EGFR DegradationEGFRHalf-life (t1/2)10 - 48 hours (unstimulated)[18]Vps34-dependent endosomal sorting is critical for the accelerated degradation of activated EGFR.
1.6 - 8.9 hours (EGF-stimulated)[18]
Transferrin RecyclingTransferrin ReceptorEndocytosis Half-life (t1/2)~3.5 minutes[10]Provides a baseline for endocytic rates; Vps34 knockout surprisingly does not affect this specific recycling pathway, highlighting its more critical role in the degradative pathway.[6][13]
Recycling Half-life (t1/2)~5.0 minutes[10]
Full Receptor Cycle Time~15.8 minutes[10]

Key Experimental Protocols

Studying Vps34 function requires a combination of in vitro biochemical assays and cell-based imaging techniques.

In Vitro Vps34 Kinase Assay

This protocol measures the enzymatic activity of Vps34 by quantifying the incorporation of radioactive phosphate (B84403) into its lipid substrate, phosphatidylinositol (PI).[3][16]

Methodology:

  • Substrate Preparation: Prepare liposomes containing phosphatidylinositol (PI). This is typically done by extruding a solution of crude liver PI through a 100 nm filter membrane to create uniformly sized vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the prepared PI liposomes, recombinant Vps34/Vps15 complex (e.g., 50 ng), and kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl₂).

    • To test inhibitors, pre-incubate the enzyme complex with the compound (e.g., SAR405, VPS34-IN1) before adding the substrate.

    • Initiate the reaction by adding ATP mix containing 5 µM cold ATP and 3 µCi of [γ-³²P]ATP.

    • Incubate for 30 minutes at room temperature with gentle agitation.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding an acidic chloroform (B151607)/methanol solution (e.g., 100:200:3.5 chloroform:methanol:HCl).

    • Add chloroform and water to induce phase separation. Vortex and centrifuge to separate the organic (lipid-containing) and aqueous phases.

    • Carefully collect the lower organic phase containing the radiolabeled lipids.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica (B1680970) TLC plate.

    • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., chloroform:methanol:ammonium hydroxide:water). This separates the product, [³²P]PI(3)P, from the unreacted [γ-³²P]ATP and other lipids.

    • Dry the plate and expose it to X-ray film or a phosphorimager screen.

  • Quantification: The intensity of the spot corresponding to PI(3)P is proportional to the kinase activity. This can be quantified using densitometry software.

G A 1. Prepare PI Liposomes B 2. Set up Kinase Reaction (Vps34/Vps15 + Liposomes + [γ-³²P]ATP) A->B C 3. Incubate (30 min, RT) B->C D 4. Stop Reaction & Extract Lipids (Chloroform/Methanol) C->D E 5. Separate by TLC D->E F 6. Autoradiography/ Phosphorimaging E->F G 7. Quantify [³²P]PI(3)P Signal F->G

Live-Cell Imaging of PI(3)P Dynamics

This method allows for the visualization of the spatiotemporal distribution of PI(3)P in living cells using genetically encoded fluorescent biosensors.[19][20]

Methodology:

  • Biosensor Selection: Choose a suitable PI(3)P biosensor. A common choice is a tandem FYVE domain (e.g., from EEA1 or Hrs) fused to a fluorescent protein (e.g., EGFP, mCherry). The tandem repeat increases the affinity and specificity for PI(3)P-containing membranes.[20]

  • Cell Transfection: Transfect the mammalian cell line of interest (e.g., HeLa, HEK293T) with a plasmid encoding the EGFP-2xFYVE biosensor using a standard transfection reagent. Allow 24-48 hours for protein expression.

  • Cell Culture and Treatment:

    • Plate the transfected cells onto glass-bottom dishes suitable for high-resolution microscopy.

    • Before imaging, replace the culture medium with an appropriate imaging medium (e.g., phenol (B47542) red-free DMEM).

    • To study dynamics, prepare solutions of stimuli (e.g., EGF to track endocytosis) or inhibitors (e.g., Vps34 inhibitor this compound) for addition during the time-lapse acquisition.

  • Microscopy and Image Acquisition:

    • Use a confocal or spinning-disk microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

    • Identify transfected cells expressing the EGFP-2xFYVE probe. In resting cells, the probe should show a diffuse cytosolic signal with some punctate structures corresponding to basal PI(3)P on endosomes.

    • Acquire a baseline time-lapse series (e.g., one frame every 30 seconds for 5 minutes).

    • Add the stimulus or inhibitor and continue the time-lapse acquisition to monitor the redistribution of the fluorescent signal. For example, inhibition of Vps34 will cause the EGFP-2xFYVE puncta to disappear as the PI(3)P pool is depleted.

  • Image Analysis:

    • Quantify changes in fluorescence intensity at specific structures (e.g., endosomes) or the number of fluorescent puncta per cell over time using image analysis software (e.g., ImageJ/Fiji).

Autophagy Flux Assay using mCherry-GFP-LC3

This powerful assay quantifies the progression of autophagy (autophagic flux) by taking advantage of the different pH sensitivities of GFP and mCherry.[1]

Methodology:

  • Cell Line: Use a cell line stably expressing the tandem fluorescent reporter mCherry-GFP-LC3.

  • Experimental Treatment:

    • Plate cells and treat with the experimental compound or condition (e.g., nutrient starvation to induce autophagy).

    • Include control groups: an untreated control and a group treated with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. The lysosomal inhibitor blocks the final degradation step, causing an accumulation of autophagosomes and autolysosomes.

  • Microscopy and Data Collection:

    • Fix the cells or perform live-cell imaging using a confocal microscope.

    • Acquire images in both the green (GFP) and red (mCherry) channels.

    • Interpretation:

      • Autophagosomes (neutral pH): Appear as yellow puncta (merge of green and red signals), as both GFP and mCherry fluoresce.

      • Autolysosomes (acidic pH): Appear as red-only puncta, as the acidic environment of the lysosome quenches the GFP signal while the mCherry signal persists.

  • Quantification:

    • Count the number of yellow and red puncta per cell in each condition.

    • Autophagic flux is determined by comparing the number of red puncta in the experimental condition to the control. An increase in red puncta indicates successful fusion of autophagosomes with lysosomes and thus, an active autophagic flux. Treatment with a Vps34 inhibitor would prevent the formation of both yellow and red puncta, indicating a block at the initiation stage.

Conclusion and Future Directions

Vps34 is a linchpin in cellular trafficking, acting as the primary source of PI(3)P to direct the complex choreography of autophagy and endosomal sorting. Its function through distinct protein complexes allows for precise control over these fundamental pathways. The detailed understanding of its structure, regulation, and downstream effects has provided invaluable insights into cellular homeostasis and has illuminated its role in disease. The development of highly specific and potent Vps34 inhibitors, such as this compound, not only serves as a powerful tool for dissecting its cellular functions but also holds significant promise for therapeutic applications, particularly in oncology where the modulation of autophagy is a key therapeutic strategy.[2][17] Future research will likely focus on the nuanced regulation of the individual Vps34 complexes, the discovery of novel complex-specific inhibitors, and a deeper understanding of the crosstalk between Vps34-mediated pathways and other cellular signaling networks.

References

Sar405: A Selective Vps34 Inhibitor for Autophagy and Vesicle Trafficking Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sar405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar protein sorting 34 (Vps34).[1][2] Vps34 is a crucial enzyme in fundamental cellular processes, including the initiation of autophagy and the regulation of endosomal trafficking.[3][4][5] Its product, phosphatidylinositol 3-phosphate (PI(3)P), acts as a key signaling lipid, recruiting effector proteins to mediate membrane dynamics.[4] Dysregulation of Vps34 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[6] this compound has emerged as a first-in-class inhibitor that allows for the specific interrogation of Vps34 function, offering a valuable tool for both basic research and drug development.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its effects on key signaling pathways.

Core Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding cleft of Vps34, thereby preventing the phosphorylation of its substrate, phosphatidylinositol (PI), to form PI(3)P.[7][8][9] The exquisite selectivity of this compound for Vps34 over other PI3K classes and protein kinases is attributed to its unique molecular interactions within the ATP binding site.[8][9] By inhibiting Vps34, this compound effectively blocks two major cellular pathways:

  • Autophagy: Vps34 is a core component of the pre-autophagosomal structure and is essential for the formation of autophagosomes.[4] this compound-mediated inhibition of Vps34 prevents the generation of PI(3)P on the phagophore, thereby halting the recruitment of downstream autophagy-related proteins and blocking autophagosome formation.[6][7] This leads to the inhibition of autophagy induced by various stimuli, including starvation and mTOR inhibition.[2][6]

  • Vesicle Trafficking: Vps34 plays a critical role in the maturation of endosomes and the trafficking of cargo from late endosomes to lysosomes.[1][3][5] Inhibition of Vps34 by this compound disrupts this process, leading to the accumulation of swollen late endosomes and impaired lysosomal function.[7]

Quantitative Data

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound

ParameterValueSpeciesAssay ConditionsReference
IC50 (Vps34) 1.2 nMHumanRecombinant Vps34 kinase assay[2]
Kd 1.5 nMHumanSurface Plasmon Resonance[2][9]
Residence Half-life (t1/2) 3.8 minHumanSurface Plasmon Resonance[9]

Table 2: Cellular Activity of this compound

ParameterCell LineValueAssayReference
IC50 (Autophagosome Formation) H1299 (GFP-LC3)42 nMmTOR inhibition-induced autophagy[2][7]
IC50 (Autophagy) HeLa (GFP-LC3)419 nMStarvation-induced autophagy[7]
IC50 (GFP-FYVE Relocalization) HeLa27 nMVps34 cellular activity[7]

Table 3: Kinase Selectivity of this compound

Kinase FamilyActivityNotesReference
Class I PI3Ks No significant inhibitionHighly selective over class I isoforms.[7]
Class II PI3Ks No significant inhibitionHighly selective over class II isoforms.[7]
mTOR No significant inhibitionHighly selective over mTOR.[7]
Protein Kinases No significant activityProfiled against a large panel of kinases.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Vps34 Kinase Activity Assay (In Vitro)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Vps34.

  • Materials:

    • Recombinant human Vps34/Vps15 complex

    • Phosphatidylinositol (PI) substrate

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)

    • This compound (in DMSO)

    • Stop solution (e.g., 1 M HCl)

    • Thin Layer Chromatography (TLC) plates

    • TLC running buffer (e.g., Chloroform:Methanol:Ammonia:Water)

    • Phosphorimager or X-ray film

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a reaction tube, add the kinase reaction buffer, PI substrate, and the desired concentration of this compound or DMSO (vehicle control).

    • Add the recombinant Vps34/Vps15 enzyme to initiate the reaction.

    • Start the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 20 minutes).

    • Stop the reaction by adding the stop solution.

    • Extract the lipids.

    • Spot the lipid extract onto a TLC plate.

    • Develop the TLC plate in the running buffer to separate the phosphorylated product (PI(3)P) from the unreacted ATP.

    • Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PI(3)P.

    • Quantify the band intensities to determine the extent of Vps34 inhibition by this compound and calculate the IC50 value.

Autophagy Flux Assay by LC3 Western Blotting

This method assesses the effect of this compound on autophagic flux by monitoring the conversion of LC3-I to LC3-II.

  • Materials:

    • Cell line of interest (e.g., HeLa, H1299)

    • Complete cell culture medium

    • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

    • This compound (in DMSO)

    • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against LC3B

    • Primary antibody for a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations or DMSO (vehicle control) under basal (complete medium) or autophagy-inducing conditions (e.g., starvation with EBSS). A parallel set of wells should be co-treated with a lysosomal inhibitor to block the degradation of LC3-II.

    • Incubate for the desired time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Quantify the band intensities for LC3-II and the loading control. The accumulation of LC3-II in the presence of a lysosomal inhibitor is indicative of autophagic flux. A decrease in this accumulation with this compound treatment indicates inhibition of autophagy.[10]

GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes the formation of autophagosomes by monitoring the localization of GFP-tagged LC3.

  • Materials:

    • Cells stably expressing GFP-LC3 (e.g., GFP-LC3 HeLa)

    • Complete cell culture medium

    • Starvation medium (e.g., EBSS)

    • This compound (in DMSO)

    • Lysosomal inhibitor (e.g., Hydroxychloroquine)

    • Paraformaldehyde (PFA) for fixing cells

    • DAPI for nuclear counterstaining

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Seed GFP-LC3 expressing cells in glass-bottom dishes or multi-well plates.

    • Treat cells with this compound at various concentrations or DMSO under basal or autophagy-inducing conditions (e.g., starvation). Co-treatment with a lysosomal inhibitor can be included to enhance the visualization of autophagosomes.

    • Incubate for the desired time.

    • Wash cells with PBS and fix with 4% PFA.

    • Permeabilize the cells if needed and stain with DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the number and/or area of GFP-LC3 puncta per cell. A diffuse GFP signal indicates basal autophagy, while the formation of bright puncta signifies autophagosome formation. A reduction in the number of puncta with this compound treatment indicates inhibition of autophagy.[11]

Cell Proliferation Assay for Synergy with Everolimus

This assay determines the synergistic anti-proliferative effect of this compound and the mTOR inhibitor, everolimus.

  • Materials:

    • Cancer cell line of interest (e.g., renal cancer cell lines ACHN, 786-O)

    • Complete cell culture medium

    • This compound (in DMSO)

    • Everolimus (in DMSO)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach.

    • Treat the cells with a matrix of concentrations of this compound and everolimus, both alone and in combination. A vehicle control (DMSO) should be included. A "ray design" methodology can be employed where the drugs are combined at a constant ratio of their ICx values.[7]

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.

    • Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

    • Analyze the data for synergy using software that calculates the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Visualizations

This compound's inhibition of Vps34 has profound effects on cellular signaling, primarily impacting the autophagy and endosomal trafficking pathways.

Autophagy Signaling Pathway

Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. During starvation or when mTOR is inhibited, the ULK1 complex becomes active and phosphorylates components of the Vps34 complex (Vps34, Beclin-1, Vps15, and ATG14L), leading to the production of PI(3)P and the initiation of autophagosome formation. This compound directly inhibits Vps34, blocking this crucial step.

Autophagy_Pathway cluster_upstream Upstream Regulation cluster_vps34 Vps34 Complex cluster_downstream Downstream Events Growth_Factors Growth Factors Amino Acids mTORC1 mTORC1 Growth_Factors->mTORC1 Activates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Vps34_Complex Vps34/Beclin-1/ Vps15/ATG14L ULK1_Complex->Vps34_Complex Activates PI3P PI(3)P Vps34_Complex->PI3P Produces This compound This compound This compound->Vps34_Complex Inhibits Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Initiates Autophagy Autophagy Autophagosome_Formation->Autophagy

Caption: Autophagy signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Autophagy Inhibition

A typical workflow to investigate the effect of this compound on autophagy involves cell culture, treatment, and subsequent analysis using biochemical and imaging techniques.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HeLa, H1299) Treatment Treatment: - this compound (various conc.) - Autophagy Inducer (e.g., Starvation) - Lysosomal Inhibitor (optional) Cell_Culture->Treatment Analysis Analysis Treatment->Analysis Western_Blot Western Blot (LC3-I/II, p62) Analysis->Western_Blot Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Analysis->Microscopy

Caption: Experimental workflow for studying this compound's effect on autophagy.

Vps34 in Endosomal Trafficking

Vps34, in a complex with Beclin-1, Vps15, and UVRAG, is recruited to early endosomes where it generates PI(3)P. This PI(3)P is crucial for the recruitment of effector proteins that mediate the maturation of early endosomes into late endosomes and their subsequent fusion with lysosomes. This compound disrupts this process by preventing PI(3)P production.

Endosomal_Trafficking Early_Endosome Early Endosome Vps34_Complex_II Vps34/Beclin-1/ Vps15/UVRAG Early_Endosome->Vps34_Complex_II Recruits PI3P_endo PI(3)P Vps34_Complex_II->PI3P_endo Produces Sar405_endo This compound Sar405_endo->Vps34_Complex_II Inhibits Late_Endosome Late Endosome PI3P_endo->Late_Endosome Promotes Maturation Lysosome Lysosome Late_Endosome->Lysosome Fuses with

Caption: Role of Vps34 in endosomal trafficking and its inhibition by this compound.

Conclusion

This compound is a powerful and specific pharmacological tool for the investigation of Vps34-mediated cellular processes. Its high selectivity allows for the dissection of the roles of Vps34 in autophagy and endosomal trafficking with minimal off-target effects. The synergistic anti-proliferative effects observed when combining this compound with mTOR inhibitors highlight its potential for therapeutic applications in oncology.[6][7] The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and to further unravel the complex biology of Vps34.

References

The Function of Sar405 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sar405 is a potent and highly selective, first-in-class inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (VPS34).[1][2][3] Its primary mechanism of action in cancer cells is the inhibition of autophagy, a cellular self-digestion process that cancer cells often exploit to survive under stressful conditions, such as nutrient deprivation or chemotherapy.[1][4] By blocking this pro-survival pathway, this compound can induce cancer cell death and enhance the efficacy of other anticancer agents. Notably, this compound exhibits synergistic activity with mTOR inhibitors, offering a promising combination therapy strategy.[1][4][5][6] Emerging evidence also points to a role for this compound in modulating the tumor microenvironment and enhancing anti-tumor immunity. This guide provides a comprehensive overview of the core functions of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of VPS34 and Autophagy

This compound functions as an ATP-competitive inhibitor of VPS34, binding to its kinase domain.[1][2] VPS34 is a crucial component of the autophagy machinery, responsible for generating phosphatidylinositol 3-phosphate (PI3P) on the phagophore (autophagosome precursor) membrane. This PI3P serves as a docking site for other essential autophagy-related (Atg) proteins, thereby initiating the formation and elongation of the autophagosome.

By inhibiting VPS34, this compound effectively blocks the production of PI3P, leading to a halt in autophagosome formation and subsequent inhibition of the entire autophagic flux.[3] This disruption of autophagy deprives cancer cells of a critical survival mechanism, rendering them more susceptible to apoptosis.

Beyond its role in autophagy, VPS34 is also involved in endosomal trafficking.[1][4] Inhibition of VPS34 by this compound has been shown to disrupt the trafficking of vesicles from late endosomes to lysosomes, further impacting cellular homeostasis.[1][4]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize key quantitative data.

Parameter Value Assay/System Reference
IC50 (VPS34) 1.2 nMRecombinant human VPS34 enzyme assay[2][7]
Kd (VPS34) 1.5 nMBiochemical binding assay[1][2][8]
IC50 (Autophagy Inhibition) 42 nMGFP-LC3 puncta formation in H1299 cells (mTOR inhibition-induced)[2][4][5]
IC50 (Autophagy Inhibition) 419 nMGFP-LC3 puncta formation in starved HeLa cells[2][4][5]
IC50 (On-target cellular activity) 27 nMGFP-FYVE HeLa cells[1][5]
Cell Line Cancer Type IC50 (Single Agent) Reference
H1299Non-small cell lung cancer6,039 nM (IC40)[6]
ACHNRenal cell carcinoma20,816 nM (IC40)[6]
786-ORenal cell carcinoma8,091 nM (IC40)[6]
NCI-H28Pleural Mesothelioma11.5 µM (72h)[9]
NCI-H2452Pleural Mesothelioma16.7 µM (72h)[9]
MSTO-211HPleural Mesothelioma14.9 µM (72h)[9]
Cell Line Cancer Type Combination Agent Synergistic Effect Reference
H1299Non-small cell lung cancerEverolimus (B549166) (mTOR inhibitor)Significant synergistic reduction in cell proliferation. 18-fold lower this compound concentration and 19-fold lower everolimus concentration needed in combination to achieve 40% inhibition.[6]
ACHNRenal cell carcinomaEverolimus (mTOR inhibitor)Significant synergistic reduction in cell proliferation. 30-fold lower everolimus concentration needed in combination to achieve 40% inhibition.[6]
786-ORenal cell carcinomaEverolimus (mTOR inhibitor)Significant synergistic reduction in cell proliferation. 4-fold lower everolimus concentration needed in combination to achieve 40% inhibition.[6]
Renal Tumor CellsRenal cell carcinomaEverolimus (mTOR inhibitor)Significant synergy on the reduction of cell proliferation.[1][4][5]
Pleural Mesothelioma CellsPleural MesotheliomaCisplatinAdditive or synergistic effects on cell growth inhibition.[9]

Key Signaling Pathways

This compound primarily intersects with the autophagy signaling pathway. Under conditions of cellular stress or mTOR inhibition, the ULK1 complex is activated, which in turn activates the VPS34 complex. This compound directly targets the VPS34 complex, preventing the downstream events of autophagosome formation.

Sar405_Signaling_Pathway cluster_upstream Upstream Regulation cluster_autophagy_core Core Autophagy Machinery cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Starvation) ULK1 ULK1 Complex Stress->ULK1 mTORi mTOR Inhibitors (e.g., Everolimus) mTORC1 mTORC1 mTORi->mTORC1 mTORC1->ULK1 VPS34_Complex VPS34-Beclin 1 Complex ULK1->VPS34_Complex PI3P PI3P Production VPS34_Complex->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Survival Cancer Cell Survival Autophagy->Survival This compound This compound This compound->VPS34_Complex

Caption: this compound inhibits the VPS34 complex in the autophagy pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1299, ACHN)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Aspirate the medium and add 100 µL of solubilization solution to each well.

  • Mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Western Blot for LC3-I to LC3-II Conversion

This protocol is used to monitor the inhibition of autophagy by observing the levels of the autophagosome marker LC3-II.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3 (recognizes both LC3-I and LC3-II)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat cells with this compound at various concentrations and for different durations. Include positive controls for autophagy induction (e.g., starvation, mTOR inhibitor) and a vehicle control.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Re-probe the membrane with the loading control antibody.

  • Quantify the band intensities to determine the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control. A decrease in the LC3-II band upon this compound treatment indicates autophagy inhibition.

Immunofluorescence for GFP-LC3 Puncta Formation

This protocol visualizes the formation of autophagosomes as fluorescent puncta in cells stably expressing GFP-LC3.

Materials:

  • Cancer cell line stably expressing GFP-LC3 (e.g., GFP-LC3 HeLa, GFP-LC3 H1299)

  • This compound

  • Culture medium (fed or starvation medium like EBSS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed GFP-LC3 expressing cells on coverslips or in imaging-compatible plates.

  • Induce autophagy by starvation (incubation in EBSS) or treatment with an mTOR inhibitor (e.g., AZD8055) in the presence or absence of various concentrations of this compound.

  • Incubate for the desired time (e.g., 2-4 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Stain the nuclei with DAPI or Hoechst.

  • Mount the coverslips onto slides with mounting medium.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the number of GFP-LC3 puncta per cell. A cell is typically considered positive for autophagy if it contains more than a certain threshold of puncta (e.g., >5). A reduction in the number of puncta in this compound-treated cells indicates autophagy inhibition.

Experimental and Logical Workflows

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Autophagy_WB Autophagy Analysis (Western Blot for LC3-II) Treatment->Autophagy_WB Autophagy_IF Autophagy Analysis (GFP-LC3 Puncta) Treatment->Autophagy_IF Data_Analysis1 Data Analysis: IC50 Calculation, LC3-II Quantification, Puncta Counting Viability->Data_Analysis1 Autophagy_WB->Data_Analysis1 Autophagy_IF->Data_Analysis1 Xenograft Tumor Xenograft Model (e.g., Nude Mice) Treatment_InVivo This compound Administration (e.g., s.c. injection) Xenograft->Treatment_InVivo Tumor_Growth Monitor Tumor Growth Treatment_InVivo->Tumor_Growth TME_Analysis Tumor Microenvironment Analysis (Immunohistochemistry, Flow Cytometry) Tumor_Growth->TME_Analysis Data_Analysis2 Data Analysis: Tumor Volume, Immune Cell Infiltration TME_Analysis->Data_Analysis2

Caption: General experimental workflow for evaluating this compound function.

Logical_Relationship Sar405_Action This compound Administration VPS34_Inhibition VPS34 Inhibition Sar405_Action->VPS34_Inhibition Immune_Modulation Tumor Microenvironment Modulation Sar405_Action->Immune_Modulation Autophagy_Block Autophagy Inhibition VPS34_Inhibition->Autophagy_Block Cell_Stress Increased Cellular Stress Autophagy_Block->Cell_Stress Synergy Synergy with mTOR inhibitors Autophagy_Block->Synergy Reduced_Survival Reduced Cancer Cell Survival/ Proliferation Cell_Stress->Reduced_Survival Therapeutic_Effect Therapeutic Potential Reduced_Survival->Therapeutic_Effect Synergy->Reduced_Survival Increased_Immunity Enhanced Anti-Tumor Immunity Immune_Modulation->Increased_Immunity Increased_Immunity->Reduced_Survival

Caption: Logical relationships of this compound's anticancer effects.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that targets a key survival pathway in cancer cells. Its high selectivity for VPS34 allows for precise dissection of the role of autophagy in cancer biology. The synergistic effects observed with mTOR inhibitors highlight a rational and promising combination strategy for clinical development. Furthermore, the emerging role of this compound in modulating the tumor immune microenvironment opens up new avenues for its application in immuno-oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer.

References

Preliminary Studies on the Effects of Sar405: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sar405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34).[1][2][3] Vps34 plays a critical role in the initiation of autophagy, a cellular process essential for the degradation and recycling of cellular components.[4] this compound disrupts this process by inhibiting the catalytic activity of Vps34, thereby preventing the formation of autophagosomes.[5][6] This targeted inhibition of autophagy makes this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in combination with other anticancer drugs. This guide provides an in-depth overview of the preliminary studies on this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by specifically targeting Vps34, the sole member of the class III PI3K family. Vps34 catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome. By inhibiting Vps34, this compound blocks the production of PI3P, thereby halting autophagosome formation and subsequent autophagic flux.[3][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preliminary studies on this compound, demonstrating its potency and efficacy in various assays.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueAssay SystemReference
IC50 (Vps34) 1.2 nMRecombinant human Vps34 enzyme assay[1][7]
Kd 1.5 nMBiochemical binding assay[1][7]
IC50 (Autophagosome Formation) 42 nMGFP-LC3 H1299 cells treated with AZD8055 (mTOR inhibitor)[1][7]
IC50 (Starvation-Induced Autophagy) 419 nMGFP-LC3 HeLa cells[1]

Table 2: Synergistic Effects of this compound with Everolimus in Renal Tumor Cell Lines

Cell LineTreatmentIC40 (Single Agent)IC40 (Combination)Fold Reduction
H1299 This compound6,039 nM380 nM18-fold
Everolimus30 nM1.8 nM19-fold

Data synthesized from a study showing synergistic antiproliferative activity.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

GFP-LC3 Autophagy Assay

This assay is used to visualize and quantify the formation of autophagosomes.

Cell Line: HeLa or H1299 cells stably expressing Green Fluorescent Protein-fused Microtubule-associated protein 1A/1B-light chain 3 (GFP-LC3).[5][9]

Protocol:

  • Cell Seeding: Seed GFP-LC3 expressing cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.

  • Induction of Autophagy:

    • Starvation: Replace the culture medium with Earle's Balanced Salt Solution (EBSS) to induce starvation.[5]

    • mTOR Inhibition: Treat cells with an mTOR inhibitor such as AZD8055 (e.g., 1 µM) in complete medium.[8]

  • This compound Treatment: Concurrently with autophagy induction, treat the cells with a dose range of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 4 hours for mTOR inhibition, 2 hours for starvation).[5][8]

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde (PFA).

    • Stain the nuclei with Hoechst 33342.[5]

  • Imaging and Analysis:

    • Acquire images using an imaging cytometer or a high-content imaging system.

    • Quantify the number of GFP-LC3 puncta (autophagosomes) per cell. Cells with more than four green spots are typically considered positive.[2]

    • The IC50 value is determined by plotting the percentage of positive cells against the concentration of this compound.[5]

Western Blotting for LC3-I to LC3-II Conversion

This method biochemically assesses autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).

Cell Lines: Wild-type HeLa and H1299 cells.[5]

Protocol:

  • Cell Culture and Treatment: Culture cells and induce autophagy (e.g., with EBSS) in the presence of various concentrations of this compound, as described in the GFP-LC3 assay. To measure autophagic flux, a lysosomal inhibitor like hydroxychloroquine (B89500) (10 µM) can be added to prevent the degradation of LC3-II.[5]

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel (e.g., 4-20% gradient gel).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate the membrane with a primary antibody against LC3.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH).

    • The ratio of LC3-II to the loading control is used to assess the level of autophagy.[5]

Mandatory Visualizations

Signaling Pathway Diagram

Sar405_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors / Nutrients PI3K_Class_I PI3K Class I Akt Akt PI3K_Class_I->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Vps34_Complex Vps34 Complex (PI3K Class III) mTORC1->Vps34_Complex ULK1_Complex->Vps34_Complex PI3P PI3P Vps34_Complex->PI3P This compound This compound This compound->Vps34_Complex Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy

Caption: this compound inhibits autophagy by targeting the Vps34 complex.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays Induce_Autophagy Induce Autophagy (Starvation or mTOR inhibitor) Treat_this compound Treat with this compound (Dose Response) Induce_Autophagy->Treat_this compound Incubate Incubate Treat_this compound->Incubate GFP_LC3_Assay GFP-LC3 Imaging Assay Incubate->GFP_LC3_Assay Western_Blot Western Blot for LC3-II Incubate->Western_Blot Fix_Stain_Image Fix, Stain, Image GFP_LC3_Assay->Fix_Stain_Image Lyse_Cells Lyse Cells Western_Blot->Lyse_Cells Quantify_Puncta Quantify GFP-LC3 Puncta Fix_Stain_Image->Quantify_Puncta Analyze_Data Data Analysis (IC50, LC3-II levels) Quantify_Puncta->Analyze_Data Run_WB SDS-PAGE & Immunoblot Lyse_Cells->Run_WB Run_WB->Analyze_Data

Caption: Workflow for assessing this compound's effect on autophagy.

References

The Impact of Sar405 on Lysosomal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sar405 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34). Vps34 plays a critical role in intracellular vesicle trafficking, most notably in the biogenesis of autophagosomes and the maturation of endosomes. By inhibiting the kinase activity of Vps34, this compound effectively blocks the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid messenger in these pathways. This disruption has profound consequences for lysosomal function, leading to impaired autophagic flux and altered lysosomal morphology and activity. This technical guide provides an in-depth overview of the core impact of this compound on lysosomal function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of Vps34, binding to its kinase domain with high affinity and specificity.[1][2][3][4] This selective inhibition prevents the phosphorylation of phosphatidylinositol (PI) to form PI3P. PI3P is essential for the recruitment of effector proteins containing FYVE and PX domains, which are crucial for the initiation of autophagy and the trafficking of vesicles from late endosomes to lysosomes.[5][6][7][8] Consequently, this compound treatment leads to a disruption of these fundamental cellular processes, directly impacting lysosomal homeostasis.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetAssay TypeValueReference
Vps34/PIK3C3IC501.2 nM[1][2]
Vps34/PIK3C3Kd1.5 nM[1][2][3]
Class I PI3KsActivityNot active up to 10 µM[3][4]
Class II PI3KsActivityNot active up to 10 µM[3][4]
mTORActivityNot active up to 10 µM[3][4]

Table 2: Cellular Activity of this compound

AssayCell LineValue (IC50)Reference
Autophagosome Formation (mTOR inhibitor-induced)H129942 nM[1][5]
Autophagy (Starvation-induced, GFP-LC3)HeLa419 nM[1][5]
GFP-FYVE RelocalizationHeLa27 nM[5]

Impact on Lysosomal Morphology and Function

Treatment with this compound leads to distinct and observable changes in lysosomal morphology and function.

  • Disruption of Late Endosome-Lysosome Trafficking: Inhibition of Vps34 by this compound disrupts the trafficking of vesicles from late endosomes to lysosomes.[5][6][8][9] This leads to an accumulation of swollen late endosomes and lysosomes, a characteristic phenotype observed in treated cells.[4][10]

  • Impaired Lysosomal Enzyme Maturation: The proper functioning of lysosomes depends on a host of hydrolytic enzymes that are active at low pH. This compound treatment impairs the maturation of lysosomal enzymes, such as cathepsin D.[4][11] A marked decrease in the mature form of cathepsin D and a parallel increase in its immature precursor form are observed following this compound administration.[10][11]

  • Inhibition of Autophagy: Autophagy is a lysosome-dependent degradation pathway essential for cellular homeostasis. This compound potently inhibits autophagy by preventing the formation of autophagosomes, which are the double-membraned vesicles that sequester cytoplasmic cargo for delivery to the lysosome.[2][5][6][9] This is evidenced by a reduction in the conversion of LC3-I to the autophagosome-associated form, LC3-II, and a decrease in the formation of GFP-LC3 puncta.[1][5]

  • Accumulation of Autophagy Substrates: As a consequence of autophagy inhibition, there is an accumulation of autophagy-specific substrate proteins like p62/SQSTM1.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows for relevant experimental protocols.

Signaling Pathways

Sar405_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_vps34 Vps34 Complex cluster_pi3p PI3P Production cluster_downstream Downstream Effects This compound This compound Vps34 Vps34 (PIK3C3) This compound->Vps34 Inhibits PI3P PI3P Vps34->PI3P Phosphorylates PI PI LateEndosome Late Endosome Trafficking PI3P->LateEndosome Regulates Autophagy Autophagosome Formation PI3P->Autophagy Initiates Lysosome Lysosomal Function LateEndosome->Lysosome Impacts Autophagy->Lysosome Impacts

Caption: this compound inhibits Vps34, blocking PI3P production and impacting lysosomal function.

mTOR_Sar405_Interplay mTOR mTORC1 ULK1 ULK1 Complex mTOR->ULK1 Inhibits Vps34 Vps34 Complex mTOR->Vps34 Inhibits ULK1->Vps34 Activates Autophagy Autophagy Vps34->Autophagy Initiates This compound This compound This compound->Vps34 Inhibits Nutrient_Stress Nutrient Stress Nutrient_Stress->mTOR Inhibits

Caption: Interplay between mTOR signaling and Vps34 in the regulation of autophagy.

Experimental Workflows

CathepsinD_WB_Workflow start Start: Treat cells with this compound lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with anti-Cathepsin D Ab blocking->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze Bands: Pro- and Mature forms detection->analysis end End analysis->end

Caption: Workflow for assessing Cathepsin D maturation by Western Blot.

Lysotracker_Staining_Workflow start Start: Culture cells on coverslips treatment Treat with this compound start->treatment staining Incubate with LysoTracker dye treatment->staining wash Wash with PBS staining->wash imaging Live-cell Imaging (Fluorescence Microscopy) wash->imaging analysis Analyze Lysosomal Morphology & Intensity imaging->analysis end End analysis->end

Caption: Workflow for visualizing acidic organelles using LysoTracker staining.

Detailed Experimental Protocols

Assessment of Cathepsin D Maturation by Western Blot

This protocol details the analysis of pro- and mature forms of the lysosomal protease Cathepsin D.

  • Cell Culture and Treatment:

    • Plate cells (e.g., RKO, HeLa) at an appropriate density in a 6-well plate.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 16-24 hours.[10][11]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Cathepsin D overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Identify the pro-cathepsin D (approx. 52 kDa) and mature cathepsin D (approx. 34 kDa) bands.[12]

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of Lysosomal Morphology with LysoTracker Staining

This protocol describes the use of LysoTracker, a fluorescent acidotropic probe, to label and visualize acidic organelles in live cells.

  • Cell Culture and Treatment:

    • Plate cells on glass-bottom dishes or coverslips suitable for live-cell imaging.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with this compound or vehicle control for the desired duration.

  • LysoTracker Staining:

    • Prepare a working solution of LysoTracker dye (e.g., LysoTracker Red DND-99) at a final concentration of 50-75 nM in pre-warmed cell culture medium.[13]

    • Remove the medium from the cells and add the LysoTracker-containing medium.

    • Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.[3][13]

  • Imaging:

    • Gently wash the cells twice with pre-warmed PBS.

    • Replace with fresh, pre-warmed culture medium or a suitable imaging buffer.

    • Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific LysoTracker dye.

  • Analysis:

    • Capture images of multiple fields of view for each condition.

    • Observe and document changes in the size, number, and intensity of LysoTracker-positive puncta. In this compound-treated cells, an accumulation of enlarged, brightly stained lysosomes is expected.[10]

Monitoring Autophagy via GFP-LC3 Puncta Formation

This assay utilizes cells stably expressing a GFP-tagged LC3 protein to visualize the formation of autophagosomes.

  • Cell Culture and Transfection/Transduction:

    • Use a cell line stably expressing GFP-LC3 (e.g., GFP-LC3 HeLa or H1299).[5]

    • Alternatively, transiently transfect cells with a GFP-LC3 expression plasmid 24-48 hours before the experiment.

    • Plate cells on glass-bottom dishes or coverslips.

  • Induction of Autophagy and Treatment:

    • Induce autophagy by either starvation (e.g., incubating in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor (e.g., AZD8055).[5]

    • Co-treat cells with this compound or vehicle control. A typical treatment time is 2-4 hours.[5]

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • (Optional) Stain nuclei with DAPI or Hoechst 33342.[5]

  • Imaging and Analysis:

    • Mount coverslips onto glass slides with an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of GFP-LC3 puncta per cell. A diffuse cytoplasmic GFP signal is indicative of low autophagy, while the formation of distinct green puncta signifies autophagosome formation. This compound treatment is expected to reduce the number of induced GFP-LC3 puncta.

Conclusion

This compound, through its specific inhibition of Vps34, provides a powerful tool for investigating the intricate roles of PI3P in lysosomal function and autophagy. Its application in research has elucidated the critical dependence of late endosome-to-lysosome trafficking and autophagosome biogenesis on Vps34 activity. The resulting phenotypes, including the accumulation of swollen lysosomes and the blockage of autophagic flux, underscore the central role of Vps34 in maintaining lysosomal homeostasis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting this crucial cellular pathway.

References

An In-depth Technical Guide to the Discovery and Chemical Structure of Sar405

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of Sar405, a first-in-class, potent, and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.

Discovery of this compound

The discovery of this compound stemmed from a dedicated search for inhibitors of autophagy, a cellular self-digestion process implicated in various diseases, including cancer.[1][2] Researchers initiated a high-throughput screening (HTS) of a large compound library to identify molecules that could block autophagy.[2] This screening led to the identification of a series of compounds with activity against the lipid kinase Vps34 (PIK3C3), a critical component in the initiation of autophagosome formation.[2]

Following the initial hits, a process of chemical optimization was undertaken to improve potency, selectivity, and drug-like properties. This lead optimization effort culminated in the development of this compound, a low molecular mass kinase inhibitor characterized by its high potency and remarkable selectivity for Vps34 over other lipid and protein kinases.[1][3]

G cluster_discovery This compound Discovery Workflow HTS High-Throughput Screening (~250,000 compounds) for Autophagy Inhibitors Hit_ID Hit Identification (Compounds with activity against Vps34) HTS->Hit_ID Identifies Lead_Opt Lead Optimization (Improving potency and selectivity) Hit_ID->Lead_Opt Initiates Sar405_Dev Development of this compound (Potent & Selective Vps34 Inhibitor) Lead_Opt->Sar405_Dev Yields

Caption: Workflow illustrating the discovery process of this compound.

Chemical Structure and Properties

This compound is a small molecule that is ATP-competitive.[4] Its unique structure allows it to bind with high affinity and specificity to the ATP-binding cleft of human Vps34.[5] Structural analysis reveals that this compound engages with features within the Vps34 binding site that are not conserved in class I and II PI3Ks or the related mTOR kinase, which accounts for its exquisite selectivity.[2]

Chemical Identifiers
PropertyValue
Formal Name (8S)-9-[(5-chloro-3-pyridinyl)methyl]-6,7,8,9-tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one[6]
CAS Number 1523406-39-4[4][5]
Molecular Formula C₁₉H₂₁ClF₃N₅O₂[5][6]
Formula Weight 443.85 g/mol [5][7]
SMILES C[C@H]1N(C(N=C2N3CC--INVALID-LINK--N2CC4=CN=CC(Cl)=C4)=CC3=O)CCOC1[6]
InChI InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1[8]
InChIKey SPDQRCUBFSRAFI-DOMZBBRYSA-N[8]
Physicochemical Properties
PropertyValue
Appearance Off-white powder[8]
Purity ≥98%[6]
Solubility Soluble in DMSO (≥22.19 mg/mL), Ethanol (≥32.25 mg/mL with sonication). Insoluble in water.[5]
Storage Store at -20°C[5]

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, selective, and ATP-competitive inhibitor of the Vps34 kinase.[4][7] Vps34 is the sole class III PI3K and is essential for the initiation of autophagy. It forms a complex with Beclin 1 and other proteins to produce phosphatidylinositol 3-phosphate (PI3P) on cellular membranes.[9] This PI3P serves as a docking site for effector proteins that drive the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation.

By inhibiting Vps34, this compound blocks the synthesis of PI3P.[9] This disruption prevents the formation of autophagosomes, thereby inhibiting the autophagy process.[1][2] This inhibition occurs both under basal conditions and when autophagy is induced by stimuli such as starvation or the inhibition of mTOR (mechanistic target of rapamycin), a key negative regulator of autophagy.[1][3] Furthermore, inhibiting Vps34's catalytic activity with this compound disrupts vesicle trafficking from late endosomes to lysosomes, impairing lysosomal function.[1][3][5]

G cluster_pathway Autophagy Signaling Pathway & this compound Inhibition mTOR mTOR Vps34 Vps34/PIK3C3 Complex mTOR->Vps34 Inhibits PI3P PI3P Synthesis Vps34->PI3P Catalyzes Autophagosome Autophagosome Formation PI3P->Autophagosome Initiates Autophagy Autophagy Autophagosome->Autophagy This compound This compound This compound->Vps34 Inhibits

Caption: this compound inhibits Vps34, blocking a key step in autophagy.

Biochemical and Cellular Activity

This compound is characterized by its high potency against Vps34 and its strong activity in cellular models of autophagy. It demonstrates a significant degree of selectivity, with no meaningful activity against other PI3K isoforms or mTOR at concentrations where it potently inhibits Vps34.[5][7]

ParameterValueAssay/System
Vps34 IC₅₀ (Biochemical) 1.0 - 1.2 nM[4][7]Phosphorylation of PtdIns by human recombinant Vps34
Binding Equilibrium Constant (KD) 1.5 nM[1][7]Biophysical binding assay with recombinant Vps34
Residence Half-Life (t₁/₂) 3.8 min[7]Dissociation rate constant measurement
Cellular Autophagy IC₅₀ 27 nM[1]GFP-FYVE HeLa cells (on-target activity)
Cellular Autophagy IC₅₀ 42 nM[4][10]Autophagosome formation (mTOR inhibition-induced)
Cellular Autophagy IC₅₀ 419 nM[4][10]GFP-LC3 puncta formation (starvation-induced)
Selectivity vs. Class I/II PI3Ks & mTOR >10,000 nM[6][7]Kinase activity assays

Experimental Protocols

The characterization of this compound involved several key biochemical and cellular assays to determine its potency, mechanism, and selectivity.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

This assay visualizes and quantifies the formation of autophagosomes.

  • Cell Culture: GFP-LC3 transfected HeLa or H1299 cells are cultured in standard growth medium.[4]

  • Induction of Autophagy: Autophagy is induced by either nutrient starvation (incubation in Earle's Balanced Salt Solution - EBSS) for 2 hours or by treatment with an mTOR inhibitor (e.g., 1 µM AZD8055) for 4 hours in fed conditions.[4][7]

  • Inhibitor Treatment: Cells are co-treated with varying concentrations of this compound or a DMSO vehicle control during the autophagy induction period.

  • Fixation and Staining: Following treatment, cells are fixed with 4% paraformaldehyde (PFA). Nuclei are counterstained with a fluorescent dye such as Hoechst 33342.[7]

  • Imaging and Analysis: Fluorescence is analyzed using an automated imaging cytometer. Cells are scored as positive for autophagy when a threshold number of distinct green fluorescent puncta (representing GFP-LC3 localized to autophagosomes) are detected per cell (e.g., >4 spots/cell). The IC₅₀ is calculated based on the dose-dependent decrease in the percentage of positive cells.[7]

G cluster_protocol GFP-LC3 Puncta Assay Workflow A Seed GFP-LC3 Transfected Cells B Induce Autophagy (Starvation or mTORi) A->B C Treat with this compound (Dose-response) B->C D Fix and Stain Nuclei (PFA, Hoechst) C->D E Image Cytometry & Quantification D->E

Caption: Experimental workflow for the GFP-LC3 autophagy assay.

LC3 Conversion Assay (Western Blot)

This biochemical method confirms autophagy inhibition by measuring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

  • Cell Culture and Treatment: Wild-type HeLa or H1299 cells are treated as described above to induce autophagy in the presence of varying concentrations of this compound.

  • Protein Extraction: Cells are lysed, and total protein is collected and quantified.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for LC3. An appropriate secondary antibody is used for detection.

  • Analysis: The levels of LC3-I and LC3-II are visualized. Treatment with this compound results in a dose-dependent inhibition of the conversion of LC3-I to LC3-II.[4]

Therapeutic Potential and Conclusion

The development of this compound provided a unique pharmacological tool to investigate the biology of Vps34 and autophagy.[5] Preclinical studies have shown that by inhibiting this pro-survival pathway, this compound can synergize with other anticancer agents. Notably, combining this compound with the FDA-approved mTOR inhibitor everolimus (B549166) results in a significant synergistic reduction in the proliferation of renal tumor cells in vitro.[1][11] This provides a strong rationale for the therapeutic application of Vps34 inhibitors in oncology.[1][3]

References

The Role of Sar405 in the Inhibition of Autophagosome Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Sar405 has emerged as a potent and highly selective inhibitor of the class III phosphatidylinositol 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34), a key enzyme in the initiation of autophagy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in inhibiting autophagosome formation, and detailed protocols for key experiments to assess its activity.

Introduction to Autophagy and the Role of PIK3C3/Vps34

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled. The initiation of autophagosome formation is a tightly regulated process involving a cascade of autophagy-related (ATG) proteins.

A critical step in this initiation phase is the formation of a protein complex that includes Beclin-1, ATG14L, and the lipid kinase PIK3C3/Vps34. This complex is responsible for the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore (or isolation membrane), the precursor to the autophagosome. PI3P acts as a scaffold, recruiting other ATG proteins necessary for the elongation and closure of the phagophore to form a mature autophagosome.

This compound: A Potent and Selective Inhibitor of PIK3C3/Vps34

This compound is a small molecule inhibitor that specifically targets the ATP-binding cleft of PIK3C3/Vps34, thereby inhibiting its kinase activity.[1][2] This inhibition prevents the production of PI3P, a crucial step for the initiation of autophagy.[3] Consequently, the recruitment of downstream ATG proteins is blocked, leading to the suppression of autophagosome formation.[1] this compound exhibits high selectivity for Vps34 over other classes of PI3K and protein kinases, making it a valuable tool for studying the specific role of Vps34 in autophagy and other cellular processes.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of PIK3C3/Vps34.[1][4] By blocking the kinase activity of Vps34, this compound effectively halts the production of PI3P. This lipid is essential for the localization of the WIPI (WD-repeat protein interacting with phosphoinositides) family of proteins and other downstream effectors to the phagophore, which are necessary for its expansion and maturation into an autophagosome.

cluster_0 Autophagy Initiation cluster_1 Cellular Inputs ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) Vps34_complex PIK3C3/Vps34 Complex (Vps34, Beclin-1, ATG14, Vps15) ULK1_complex->Vps34_complex activates PI3P PI3P Vps34_complex->PI3P phosphorylates PI PI PI->Vps34_complex Phagophore Phagophore Formation PI3P->Phagophore recruits effectors Autophagosome Autophagosome Phagophore->Autophagosome matures into This compound This compound This compound->Vps34_complex inhibits Nutrient_deprivation Nutrient Deprivation / Stress mTORC1 mTORC1 Nutrient_deprivation->mTORC1 inhibits mTORC1->ULK1_complex inhibits

Figure 1: Signaling pathway of autophagy initiation and its inhibition by this compound.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following table summarizes key quantitative data.

ParameterValueCell Line / SystemReference
Vps34 IC50 1.2 nMRecombinant human Vps34[5]
Vps34 Kd 1.5 nMRecombinant human Vps34[1][5]
Cellular Vps34 IC50 (GFP-FYVE assay) 27 nMHeLa cells[1]
Autophagosome Formation IC50 (starvation-induced) 419 nMGFP-LC3 HeLa cells[5]
Autophagosome Formation IC50 (mTOR inhibition-induced) 42 nMGFP-LC3 H1299 cells[1][6]

Experimental Protocols

To assess the inhibitory effect of this compound on autophagosome formation, several key experiments are routinely performed. This section provides detailed methodologies for these assays.

cluster_workflow Experimental Workflow for Assessing this compound Activity cluster_assays Assays start Start with Cultured Cells treatment Treat cells with this compound and/or autophagy inducer start->treatment kinase_assay In vitro Vps34 Kinase Assay treatment->kinase_assay western_blot LC3 Turnover Assay (Western Blot) treatment->western_blot if_staining LC3 Puncta Analysis (Immunofluorescence) treatment->if_staining analysis Data Analysis and Quantification kinase_assay->analysis western_blot->analysis if_staining->analysis conclusion Conclusion on this compound-mediated inhibition of autophagosome formation analysis->conclusion

Figure 2: General experimental workflow to evaluate the inhibitory effect of this compound.
In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of Vps34 and its inhibition by this compound.

Materials:

  • Recombinant Vps34/Vps15 complex

  • Phosphatidylinositol (PI) substrate liposomes

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl2, 0.02% CHAPS, 1 mM DTT)[7][8]

  • ATP (including [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)

  • This compound at various concentrations

  • Stop Solution (e.g., Chloroform:Methanol:HCl)[7]

  • Thin Layer Chromatography (TLC) plate and chamber (for radioactive assay)

  • Phosphorimager or scintillation counter (for radioactive assay)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radioactive assay)

Protocol (Radioactive Method):

  • Prepare PI liposomes by extrusion through a 100 nm filter.[7]

  • In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex with the kinase assay buffer.

  • Add this compound at the desired final concentrations (and a DMSO vehicle control). Pre-incubate for 15-20 minutes at room temperature.

  • Add the PI liposome (B1194612) substrate to the reaction mixture.

  • Initiate the kinase reaction by adding the ATP mix (containing [γ-³²P]ATP).[7]

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.[8]

  • Stop the reaction by adding the Stop Solution.

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Dry the TLC plate and expose it to a phosphor screen or autoradiography film.

  • Quantify the amount of radiolabeled PI3P produced.

LC3 Turnover Assay (Western Blot)

This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II), providing a measure of autophagic flux.

Materials:

  • Cultured cells (e.g., HeLa, H1299)

  • This compound

  • Autophagy inducer (e.g., starvation medium like EBSS, or an mTOR inhibitor like rapamycin)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)[9][10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against LC3B (e.g., 1:1000 dilution)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat cells with this compound at various concentrations for a predetermined time. Include control groups: untreated, autophagy inducer alone, and autophagy inducer with this compound.

  • For autophagic flux measurement, include parallel treatments with a lysosomal inhibitor for the last 2-4 hours of the experiment.[11]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates in Laemmli sample buffer by boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[11]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the chemiluminescent signal.

  • Quantify the band intensity of LC3-II relative to a loading control (e.g., β-actin or GAPDH). An inhibition of the inducer-mediated increase in LC3-II levels by this compound indicates a blockage of autophagosome formation.

LC3 Puncta Analysis (Immunofluorescence)

This microscopic technique visualizes the localization of LC3 to autophagosomes, which appear as puncta (dots) within the cell.

Materials:

  • Cells grown on coverslips

  • This compound and autophagy inducer

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[12]

  • Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)[12]

  • Primary antibody against LC3 (e.g., 1:200 dilution)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile coverslips in a multi-well plate.

  • Treat cells with this compound and/or an autophagy inducer as described for the Western blot assay.

  • Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[13]

  • Wash cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Wash cells and block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[12]

  • Incubate with the primary anti-LC3 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash cells extensively with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash cells with PBS and counterstain nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell. A reduction in the number of inducer-stimulated LC3 puncta in this compound-treated cells indicates inhibition of autophagosome formation.

Logical Relationship of this compound's Mechanism

The inhibitory action of this compound on autophagosome formation follows a clear logical progression, which can be visualized as a decision-like pathway.

start Autophagy Signal (e.g., Starvation) vps34_active Is PIK3C3/Vps34 active? start->vps34_active This compound This compound Present? vps34_active->this compound pi3p_production PI3P is produced atg_recruitment ATG proteins are recruited to the phagophore pi3p_production->atg_recruitment autophagosome_formation Autophagosome forms atg_recruitment->autophagosome_formation autophagy_proceeds Autophagy proceeds autophagosome_formation->autophagy_proceeds no_pi3p No PI3P production no_atg_recruitment ATG protein recruitment is blocked no_pi3p->no_atg_recruitment autophagy_inhibited Autophagosome formation is inhibited no_atg_recruitment->autophagy_inhibited This compound->pi3p_production No This compound->no_pi3p Yes

Figure 3: Logical flow diagram of this compound's inhibitory mechanism on autophagosome formation.

Conclusion

This compound is a powerful and specific pharmacological tool for the investigation of autophagy. Its targeted inhibition of PIK3C3/Vps34 provides a direct means to block the initiation of autophagosome formation. The experimental protocols detailed in this guide offer robust methods for characterizing the effects of this compound and other potential autophagy inhibitors. A thorough understanding of these techniques is essential for researchers and drug development professionals working to unravel the complexities of autophagy and its role in disease, and for the development of novel therapeutics targeting this fundamental cellular process.

References

Investigating the Biological Pathways Affected by Sar405: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sar405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2][3][4][5] This technical guide provides an in-depth overview of the biological pathways modulated by this compound, with a focus on its role in autophagy and endosomal trafficking. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways to serve as a comprehensive resource for researchers in oncology and cell biology.

Introduction to this compound

This compound has emerged as a critical pharmacological tool for elucidating the multifaceted roles of Vps34 in cellular processes.[2] As a first-in-class catalytic inhibitor of Vps34, this compound offers high specificity, enabling the precise investigation of Vps34-mediated pathways without significant off-target effects on other PI3K classes or mTOR at effective concentrations.[1][2] Its primary mechanisms of action include the potent inhibition of autophagy and the disruption of vesicle trafficking from late endosomes to lysosomes.[1][2][6][7] These activities underscore its therapeutic potential, particularly in oncology, where it can synergize with other anticancer agents like mTOR inhibitors.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueAssay SystemReference
Vps34 IC50 1 nMHuman recombinant Vps34 enzyme[1][2]
Vps34 Kd 1.5 nMBiophysical binding assay[2][3][4]
GFP-FYVE HeLa cells IC50 27 nMOn-target cellular activity
Autophagosome Formation IC50 (AZD8055-induced) 42 nMGFP-LC3 H1299 cells[4][6]
Starved HeLa cells IC50 (GFP-LC3) 419 nMAutophagy inhibition[3][4]

Table 2: Kinase Selectivity of this compound

KinaseInhibition at 1 µM this compoundCell LineReference
Vps34 >94%Jurkat cell lysate[8]
Class I PI3Kα 39%Jurkat cell lysate[8]
Class I PI3Kβ 68%Jurkat cell lysate[8]
Class I PI3Kδ 63%Jurkat cell lysate[8]
mTOR Not active up to 10 µMPC3 cells[1][2]
Akt phosphorylation Not affected up to 10 µMPC3 cells[1][2]

Core Signaling Pathways Affected by this compound

This compound primarily impacts two interconnected cellular processes: autophagy and endosomal trafficking. Both are critically dependent on the production of phosphatidylinositol 3-phosphate (PI3P) by Vps34.

Inhibition of Autophagy

Autophagy is a catabolic process for the degradation of cellular components via the lysosome. Vps34 is a key initiator of autophagosome formation. This compound, by inhibiting Vps34, blocks the production of PI3P, which is essential for the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome. This leads to a halt in the autophagic process at its initial stages.

Autophagy_Inhibition_by_this compound Starvation Starvation / Nutrient Deprivation ULK1_complex ULK1 Complex Activation Starvation->ULK1_complex mTOR_inhibition mTOR Inhibition (e.g., Everolimus) mTOR_inhibition->ULK1_complex Vps34_complex Vps34/Beclin-1 Complex ULK1_complex->Vps34_complex PI3P PI3P Production Vps34_complex->PI3P Phagophore Phagophore Formation PI3P->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Cellular Components Autolysosome->Degradation This compound This compound This compound->Vps34_complex

Figure 1: Mechanism of Autophagy Inhibition by this compound.
Disruption of Endosomal Trafficking

Vps34-generated PI3P is also crucial for the maturation of endosomes and their trafficking to lysosomes. By inhibiting Vps34, this compound impairs the fusion of late endosomes with lysosomes, leading to an accumulation of swollen late endosomes and lysosomes and a defect in the maturation of lysosomal enzymes such as cathepsin D.[2]

Endosomal_Trafficking_Disruption Early_Endosome Early Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Endolysosome Endolysosome Late_Endosome->Endolysosome Fusion Lysosome Lysosome Lysosome->Endolysosome Fusion Vps34 Vps34 PI3P PI3P Vps34->PI3P PI3P->Late_Endosome Promotes Maturation and Trafficking This compound This compound This compound->Vps34 Western_Blot_Workflow Start Cell Treatment with this compound +/- Inducer/Inhibitor Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-LC3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection End Analysis of LC3-I to LC3-II Conversion Detection->End

References

The Use of Sar405 in the Elucidation of Class III PI3K Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sar405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34). This compound serves as a critical tool for investigating the multifaceted roles of Vps34 in cellular processes, most notably autophagy and endosomal trafficking. This document outlines the inhibitor's mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in studying Vps34 signaling.

Introduction to this compound

This compound is a small molecule inhibitor that acts as a highly selective, ATP-competitive inhibitor of Vps34.[1] Its specificity for Vps34 over other PI3K classes and related kinases makes it an invaluable chemical probe for dissecting the specific functions of class III PI3K signaling.[2] Vps34 is the sole member of the class III PI3K family and is responsible for the production of phosphatidylinositol 3-phosphate (PI3P).[3] PI3P is a key lipid second messenger that recruits effector proteins containing PI3P-binding domains, such as FYVE and PX domains, to regulate membrane trafficking events.[3]

The primary cellular pathways regulated by Vps34 are autophagy and endosomal trafficking.[3] In autophagy, Vps34 is a core component of a complex that initiates the formation of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic components for degradation.[4] In the endocytic pathway, Vps34-generated PI3P is crucial for the maturation of early endosomes to late endosomes and their subsequent fusion with lysosomes.[3] By inhibiting Vps34, this compound effectively blocks these processes, providing a means to study their molecular mechanisms and physiological significance.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity for Vps34.

ParameterValueAssay ConditionsReference(s)
IC50 (Vps34) 1.2 nMCell-free enzymatic assay[1]
Kd (Vps34) 1.5 nMBiochemical binding assay[1]
IC50 (GFP-FYVE HeLa cells) 27 nMCellular on-target assay[5]
IC50 (Autophagosome formation) 42 nMmTOR inhibition-induced autophagy in H1299 cells[1][6]
IC50 (Starvation-induced autophagy) 419 nMGFP-LC3 HeLa cells[1]

Signaling Pathways and Experimental Workflows

To visually represent the role of this compound in studying Vps34 signaling, the following diagrams have been generated using the DOT language.

G cluster_0 Upstream Regulation cluster_1 Class III PI3K Complex cluster_2 Downstream Processes Nutrient_Status Nutrient Status (e.g., Amino Acids) mTORC1 mTORC1 Nutrient_Status->mTORC1 Activates Vps34 Vps34 (PIK3C3) mTORC1->Vps34 Inhibits Beclin-1 Beclin-1 PI3P PI(3)P Production Vps34->PI3P Catalyzes Vps15 Vps15 Atg14L Atg14L (Autophagy) UVRAG UVRAG (Endosomal Trafficking) Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Initiates Endosome_Maturation Endosome Maturation (Early to Late) PI3P->Endosome_Maturation Promotes Lysosome_Fusion Autophagosome-Lysosome Fusion Autophagosome_Formation->Lysosome_Fusion Endosome_Maturation->Lysosome_Fusion This compound This compound This compound->Vps34 Inhibits

Caption: Class III PI3K/Vps34 signaling pathway in autophagy and endosomal trafficking, with the inhibitory action of this compound.

G Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, H1299) Start->Cell_Culture Treatment 2. Treatment - Vehicle (Control) - this compound (e.g., 1 µM) - Autophagy Inducer (Optional) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with protease inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA or Bradford assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (12-15% gel) Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-LC3, anti-p62) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Quantify LC3-II/Actin or GAPDH ratio) Detection->Analysis End End Analysis->End G Start Start Cell_Seeding 1. Cell Seeding (On coverslips or imaging plates) Start->Cell_Seeding Treatment 2. Treatment - Vehicle (Control) - this compound (e.g., 1 µM) - Autophagy Inducer (Optional) Cell_Seeding->Treatment Fixation 3. Fixation (e.g., 4% Paraformaldehyde) Treatment->Fixation Permeabilization 4. Permeabilization (e.g., 0.1% Triton X-100 or digitonin) Fixation->Permeabilization Blocking 5. Blocking (e.g., 5% BSA in PBS) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-LC3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Staining 8. Nuclear Staining (Optional) (e.g., DAPI) Secondary_Ab->Staining Mounting 9. Mounting Staining->Mounting Imaging 10. Fluorescence Microscopy (Confocal or high-content imaging) Mounting->Imaging Analysis 11. Image Analysis (Quantify LC3 puncta per cell) Imaging->Analysis End End Analysis->End

References

Methodological & Application

Sar405: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sar405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2] Vps34 plays a crucial role in the initiation of autophagy and in vesicle trafficking, specifically from late endosomes to lysosomes.[1][2][3] By inhibiting Vps34, this compound effectively blocks autophagosome formation and disrupts lysosomal function, making it a valuable tool for studying these cellular processes.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on autophagy and cell viability.

Mechanism of Action

This compound specifically targets the ATP-binding cleft of Vps34, showing high selectivity over other lipid and protein kinases, including class I and II PI3Ks and mTOR.[1][3][4] Inhibition of Vps34 by this compound leads to a reduction in the production of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid second messenger required for the recruitment of autophagy-related proteins to the phagophore. This ultimately prevents the formation of autophagosomes.[2] Furthermore, this compound has been shown to disrupt the maturation of late endosomes into lysosomes, leading to their accumulation and swelling.[2]

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
Vps34 IC50 (biochemical)1.2 nMRecombinant human Vps34[1][5]
Vps34 Kd1.5 nMRecombinant human Vps34[1][2]
GFP-FYVE cellular IC5027 nMGFP-FYVE-transfected HeLa cells[3]
Autophagosome formation IC50 (starvation-induced)419 nMGFP-LC3 HeLa cells[5][3]
Autophagosome formation IC50 (mTOR inhibition-induced)42 nMGFP-LC3 H1299 cells (with AZD8055)[5][3]
Recommended Working Concentrations
ApplicationConcentration RangeIncubation TimeCell Line ExampleReference
Autophagy Inhibition (GFP-LC3 puncta)0.1 - 10 µM2 - 4 hoursGFP-LC3 HeLa, H1299[1][6]
Western Blot (LC3-II conversion)0.1 - 1 µM4 - 24 hoursHeLa, H1299, RKO[3][7]
Cell Viability (MTT/WST-1)15.6 - 500 nM24 - 72 hoursA549[8]
Immunofluorescence1 µM3 hoursHeLa[9]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a crystalline solid.[10]

  • Reconstitution: Dissolve this compound in sterile DMSO to create a stock solution of 10 mM.[11] Warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath can aid in dissolution.[11]

  • Storage: Store the DMSO stock solution in aliquots at -20°C for up to 3 months or at -80°C for up to 2 years.[12][13] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice; however, aqueous solutions are not recommended for storage for more than one day.[10]

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay protocols and can be used to assess the cytotoxic effects of this compound.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

    • The next day, prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[2]

    • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Western Blotting for LC3 Conversion

This protocol is designed to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody against LC3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 4-24 hours). Include appropriate controls.

    • Wash the cells with ice-cold PBS and lyse them in 100 µL of lysis buffer per well.[14]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a protein assay.

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

Immunofluorescence for GFP-LC3 Puncta

This protocol is for visualizing the formation of GFP-LC3 puncta, which represent autophagosomes.

  • Materials:

    • Cells stably expressing GFP-LC3 (e.g., GFP-LC3 HeLa cells)

    • Complete culture medium

    • This compound stock solution

    • Paraformaldehyde (4% in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Mounting medium with DAPI

    • Coverslips

  • Procedure:

    • Seed GFP-LC3 expressing cells on coverslips in a 24-well plate.

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with this compound at the desired concentration for the appropriate time (e.g., 2-4 hours). To induce autophagy, cells can be starved by incubating in Earle's Balanced Salt Solution (EBSS) for 2 hours prior to and during this compound treatment.[1]

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block the cells with blocking buffer for 30-60 minutes.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

    • Visualize the GFP-LC3 puncta using a fluorescence microscope.

Mandatory Visualization

Sar405_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34_complex Vps34 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors/ Nutrient Status mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Vps34 Vps34 (PI3KC3) mTORC1->Vps34 Inhibits PtdIns3P PtdIns3P Production Vps34->PtdIns3P Produces Vesicle_Trafficking Late Endosome -> Lysosome Trafficking Vps34->Vesicle_Trafficking Regulates Beclin-1 Beclin-1 Vps15 Vps15 Atg14L Atg14L Autophagosome_Formation Autophagosome Formation PtdIns3P->Autophagosome_Formation Initiates This compound This compound This compound->Vps34 Inhibits Experimental_Workflow_this compound cluster_assays Downstream Assays Start Start: Seed Cells Treatment Treat with this compound (and controls) Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Western Western Blot (e.g., for LC3-II) Incubation->Western IF Immunofluorescence (e.g., for GFP-LC3) Incubation->IF Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis IF->Data_Analysis

References

Application Notes and Protocols for SAR405 in Autophagy Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (VPS34).[1][2] VPS34 plays a crucial role in the initiation of autophagy by generating phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, which serves as a docking site for other autophagy-related proteins. By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes and, consequently, inhibits the autophagic flux.[2][3][4] This makes this compound an invaluable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][5][6] These application notes provide detailed protocols for utilizing this compound in common autophagy assays.

Mechanism of Action

This compound binds to the ATP-binding cleft of VPS34, preventing the phosphorylation of phosphatidylinositol to form PI3P.[3][4] This inhibition of PI3P production disrupts the localization of PI3P-binding proteins, such as WIPIs (WD-repeat protein interacting with phosphoinositides), to the phagophore, thereby halting the process of autophagosome formation.[3] The high selectivity of this compound for VPS34 over other PI3K classes and protein kinases makes it a precise tool for dissecting the autophagy pathway.[3][7][8]

Data Presentation

The following tables summarize the inhibitory activity of this compound in various cellular assays, providing a reference for expected potency.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeParameterCell Line/SystemValueReference
Biochemical AssayIC₅₀ vs. human recombinant Vps34-1.2 nM[1]
Biophysical AssayKD vs. human recombinant Vps34-1.5 nM[1][3]
Cellular AssayIC₅₀ for GFP-FYVE relocalizationHeLa27 nM[3]
Cellular AssayIC₅₀ for inhibition of starvation-induced GFP-LC3 punctaHeLa419 nM[1][3]
Cellular AssayIC₅₀ for inhibition of mTOR inhibitor-induced autophagosome formationH129942 nM[1][3]

Experimental Protocols

LC3 Turnover Assay by Western Blot

This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. This compound is expected to prevent this conversion.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Autophagy inducer (e.g., EBSS for starvation, rapamycin (B549165) or torin1 for mTOR inhibition)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at desired concentrations (e.g., 100 nM to 1 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) prior to and during autophagy induction.

  • Induce autophagy by replacing the medium with Earle's Balanced Salt Solution (EBSS) or by adding an mTOR inhibitor for 2-4 hours.

  • For autophagic flux measurement, include control groups treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2 hours of the autophagy induction period.[9]

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Perform SDS-PAGE and Western blotting with an anti-LC3 antibody.

  • Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/GAPDH or LC3-II/Actin ratio.

Expected Results: this compound treatment should lead to a dose-dependent decrease in the level of LC3-II, both in the presence and absence of a lysosomal inhibitor, indicating a blockage in autophagosome formation.[3][10]

p62/SQSTM1 Degradation Assay by Western Blot

p62, or Sequestosome 1 (SQSTM1), is an autophagy receptor that is incorporated into autophagosomes and degraded upon fusion with lysosomes.[11][12] Inhibition of autophagy leads to the accumulation of p62.

Materials:

  • Same as for the LC3 Turnover Assay, but with a primary antibody against p62/SQSTM1.

Procedure:

  • Follow the same cell seeding and treatment protocol as for the LC3 turnover assay.

  • Lyse the cells and perform Western blotting using an anti-p62/SQSTM1 antibody.

  • Quantify the p62 band intensity and normalize to a loading control (e.g., GAPDH or Actin).

Expected Results: Treatment with this compound is expected to cause a dose-dependent accumulation of p62 protein, as its degradation via autophagy is blocked.[13]

GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy

This assay visualizes the formation of autophagosomes as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.

Materials:

  • Cells stably or transiently expressing GFP-LC3

  • Glass-bottom dishes or coverslips

  • This compound

  • Autophagy inducer

  • Formaldehyde for fixation

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Treat the cells with this compound or vehicle as described in the previous protocols.

  • Induce autophagy for 2-4 hours.

  • Fix the cells with 4% formaldehyde, permeabilize with Triton X-100, and stain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of GFP-LC3 puncta per cell.

Expected Results: Autophagy induction will lead to a significant increase in the number of GFP-LC3 puncta.[14] Co-treatment with this compound should dose-dependently inhibit the formation of these puncta.[10][14]

Visualizations

Signaling Pathway

autophagy_pathway cluster_stress Cellular Stress cluster_initiation Autophagy Initiation cluster_formation Autophagosome Formation cluster_degradation Degradation Nutrient Starvation Nutrient Starvation ULK1_complex ULK1 Complex Nutrient Starvation->ULK1_complex mTOR Inhibition mTOR Inhibition mTOR Inhibition->ULK1_complex VPS34_complex VPS34 Complex ULK1_complex->VPS34_complex activates PI3P PI3P Production VPS34_complex->PI3P Phagophore Phagophore PI3P->Phagophore recruits effectors Autophagosome Autophagosome Phagophore->Autophagosome LC3_conversion LC3-I to LC3-II Phagophore->LC3_conversion Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->VPS34_complex inhibits

Caption: this compound inhibits autophagy by targeting the VPS34 complex.

Experimental Workflow: Autophagic Flux Assay

autophagic_flux_workflow cluster_setup Cell Culture Setup cluster_treatment Treatment Groups cluster_analysis Analysis seed_cells Seed cells in 6-well plates control Vehicle Control seed_cells->control Apply treatments This compound This compound seed_cells->this compound Apply treatments control_baf Vehicle + Bafilomycin A1 seed_cells->control_baf Apply treatments sar405_baf This compound + Bafilomycin A1 seed_cells->sar405_baf Apply treatments lysis Cell Lysis control->lysis After incubation This compound->lysis After incubation control_baf->lysis After incubation sar405_baf->lysis After incubation western_blot Western Blot (LC3, p62) lysis->western_blot quantification Densitometry & Quantification western_blot->quantification

Caption: Workflow for assessing autophagic flux using this compound.

Logical Relationship: Interpreting Autophagy Assay Results with this compound

results_interpretation cluster_condition Experimental Condition cluster_readout Expected Readout autophagy_induction Autophagy Induction (e.g., Starvation) lc3_increase LC3-II ↑ autophagy_induction->lc3_increase p62_decrease p62 ↓ autophagy_induction->p62_decrease puncta_increase GFP-LC3 Puncta ↑ autophagy_induction->puncta_increase sar405_treatment Autophagy Induction + this compound lc3_decrease LC3-II ↓ sar405_treatment->lc3_decrease p62_increase p62 ↑ sar405_treatment->p62_increase puncta_decrease GFP-LC3 Puncta ↓ sar405_treatment->puncta_decrease

Caption: Interpreting results of autophagy assays with this compound treatment.

References

Application Notes and Protocols for SAR405 in Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), VPS34, for the optimal inhibition of autophagy in a research setting. Detailed protocols for determining the optimal treatment time and for assessing autophagy inhibition are included.

Introduction

This compound is a first-in-class, ATP-competitive inhibitor of VPS34 with high selectivity, making it a valuable tool for studying the role of autophagy in various physiological and pathological processes.[1][2][3][4][5] VPS34 is a crucial component of the machinery that initiates the formation of autophagosomes.[1][2][3] By inhibiting VPS34, this compound effectively blocks the early stages of autophagy.[1][3][4] These notes offer guidance on the effective use of this compound and provide protocols for key experimental assays.

Mechanism of Action

This compound targets the ATP-binding pocket of VPS34, inhibiting its lipid kinase activity.[3][5] This prevents the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore, a critical step for the recruitment of downstream autophagy-related (ATG) proteins and the subsequent elongation and closure of the autophagosome. The inhibition of VPS34 by this compound leads to a dose-dependent reduction in autophagosome formation and a blockage of the autophagic flux.[1][6]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in various assays and cell lines.

Table 1: In Vitro and Cellular IC50 Values for this compound

Assay TypeTarget/Cell LineIC50 ValueReference
In vitro enzyme assayRecombinant human VPS341.2 nM[7]
GFP-FYVE cellular assayHeLa cells27 nM[4]
Autophagosome formation (starvation-induced)GFP-LC3 HeLa cells419 nM[1][6][7]
Autophagosome formation (mTOR inhibition-induced)GFP-LC3 H1299 cells42 nM[1][8]

Table 2: Synergistic Antiproliferative Effects of this compound with Everolimus

Cell LineThis compound IC40 (single agent)Everolimus IC40 (single agent)This compound IC40 (in combination)Everolimus IC40 (in combination)Fold ReductionReference
H12996,039 nM30 nM380 nM1.8 nM18-fold (this compound), 19-fold (Everolimus)[8]
ACHN20,816 nM46 nMNot specified2.1 nMNot specified (this compound), 30-fold (Everolimus)[8]
786-O8,091 nM1.8 nMNot specified0.4 nMNot specified (this compound), 4-fold (Everolimus)[8]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Time of this compound for Autophagy Inhibition via Time-Course Analysis of LC3-II Turnover

This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for maximal inhibition of autophagy, as measured by the conversion of LC3-I to LC3-II.

Materials:

  • Cell line of interest (e.g., HeLa, H1299)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • This compound (stock solution in DMSO)

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or a cocktail of E64d and Pepstatin A)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against LC3

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in multiple wells of a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Autophagy Induction:

    • To induce autophagy by starvation, replace the complete medium with starvation medium.

    • Alternatively, to induce autophagy via mTOR inhibition, treat cells with a known mTOR inhibitor (e.g., rapamycin (B549165) or everolimus) in complete medium.

  • This compound Treatment:

    • Concurrently with autophagy induction, treat the cells with a predetermined concentration of this compound (based on IC50 values, e.g., 1 µM). Include a vehicle control (DMSO).

    • To measure autophagic flux, include a set of wells treated with a lysosomal inhibitor for the last 2-4 hours of the experiment, both with and without this compound.

  • Time Points: Harvest cells at various time points after treatment (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against LC3 and a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II signal to the loading control. Plot the normalized LC3-II levels against time for both this compound-treated and control groups. The optimal treatment time is the point at which the maximal inhibitory effect of this compound on LC3-II levels is observed.

Protocol 2: Quantification of Autophagy Inhibition by this compound using GFP-LC3 Puncta Formation Assay

This protocol describes how to quantify the effect of this compound on the formation of GFP-LC3 puncta, which represent autophagosomes.

Materials:

  • Cells stably expressing GFP-LC3 (e.g., GFP-LC3-HeLa)

  • Complete cell culture medium

  • Starvation medium (EBSS) or mTOR inhibitor

  • This compound (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 or DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Plate GFP-LC3 expressing cells on glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate.

  • Treatment:

    • Induce autophagy as described in Protocol 1.

    • Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or for different durations at a fixed concentration. Include a vehicle control.

  • Fixation and Staining:

    • At the end of the treatment period, wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides with mounting medium.

    • Acquire images using a fluorescence microscope. Capture multiple random fields per condition.

  • Image Analysis:

    • Quantify the number of GFP-LC3 puncta per cell.

    • Alternatively, determine the percentage of cells with a significant number of puncta (e.g., >5 puncta/cell).

    • Analyze a sufficient number of cells (e.g., >100) per condition to ensure statistical significance.

Visualizations

VPS34_Signaling_Pathway Nutrient_Stress Nutrient Stress (e.g., Starvation) mTORC1 mTORC1 Nutrient_Stress->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits VPS34_Complex VPS34 Complex (VPS34, Beclin-1, etc.) ULK1_Complex->VPS34_Complex activates PI3P PI3P Production VPS34_Complex->PI3P Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy This compound This compound This compound->VPS34_Complex inhibits mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_Inhibitor->mTORC1 inhibits Experimental_Workflow Start Start: Seed Cells Induce_Autophagy Induce Autophagy (Starvation or mTOR inhibitor) Start->Induce_Autophagy Treat_this compound Treat with this compound (Dose-response or Time-course) Induce_Autophagy->Treat_this compound Incubate Incubate for Desired Time Treat_this compound->Incubate Assay Perform Autophagy Assay Incubate->Assay Western_Blot Western Blot for LC3-II Assay->Western_Blot  Method 1 GFP_LC3 GFP-LC3 Puncta Imaging Assay->GFP_LC3  Method 2 Analyze Analyze Data and Determine Optimal Conditions Western_Blot->Analyze GFP_LC3->Analyze

References

Application Note: Protocol for Western Blot Analysis of Microtubule-Associated Protein Light Chain 3 (LC3) with Sar405

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of intracellular components, playing a critical role in cellular homeostasis, stress response, and disease.[1][2] A key protein marker for monitoring autophagy is the Microtubule-Associated Protein Light Chain 3 (LC3).[3] During autophagy initiation, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II.[4] LC3-II is then recruited to the membranes of autophagosomes. The conversion of LC3-I to LC3-II, detectable by Western blot, is a hallmark of autophagic activity.[4]

Sar405 is a potent and selective, first-in-class inhibitor of the class III phosphatidylinositol 3-kinase (PIK3C3/Vps34).[5][6][7] Vps34 is essential for the initiation of autophagy.[1] By inhibiting Vps34, this compound effectively blocks autophagosome formation and, consequently, the conversion of LC3-I to LC3-II.[1][6][8] This application note provides a detailed protocol for using this compound in conjunction with Western blot analysis to study autophagic flux by monitoring LC3 protein levels.

Principle of the Assay

This protocol describes the use of Western blotting to detect and quantify the two forms of LC3: LC3-I and LC3-II. Due to the addition of the hydrophobic PE group, LC3-II migrates faster on an SDS-PAGE gel than LC3-I, despite its slightly higher molecular weight.[4] An increase in the amount of LC3-II relative to a loading control is indicative of an increase in the number of autophagosomes.

However, an accumulation of LC3-II can signify either an induction of autophagy or a blockage in the degradation pathway downstream. This compound is used here as a specific inhibitor of autophagy initiation. By treating cells with an autophagy inducer (e.g., starvation) in the presence or absence of this compound, one can confirm that the observed LC3-II accumulation is due to active autophagic flux. This compound treatment is expected to prevent the increase in LC3-II levels, even under autophagy-inducing conditions.[1][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the autophagy signaling pathway targeted by this compound and the general experimental workflow for the Western blot analysis.

Autophagy Signaling Pathway cluster_0 Autophagy Induction cluster_1 Autophagosome Initiation cluster_2 Autophagosome Formation Starvation Starvation ULK1 Complex ULK1 Complex Starvation->ULK1 Complex mTOR Inhibition mTOR Inhibition mTOR Inhibition->ULK1 Complex Vps34 Complex Vps34 Complex ULK1 Complex->Vps34 Complex activates PI3P Production PI3P Production Vps34 Complex->PI3P Production This compound This compound This compound->Vps34 Complex inhibits LC3-I (16 kDa) LC3-I (16 kDa) PI3P Production->LC3-I (16 kDa) recruits machinery for LC3-II (14 kDa) LC3-II (14 kDa) LC3-I (16 kDa)->LC3-II (14 kDa) lipidation Autophagosome Autophagosome LC3-II (14 kDa)->Autophagosome incorporation

Caption: Autophagy pathway showing this compound inhibition of Vps34.

Experimental Workflow A 1. Cell Culture & Treatment - Control (vehicle) - Autophagy Inducer (e.g., Starvation) - Inducer + this compound B 2. Cell Lysis (RIPA buffer + protease inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (High percentage gel, e.g., 15%) C->D E 5. Protein Transfer (0.2 µm PVDF membrane) D->E F 6. Immunoblotting - Blocking (5% Milk) - Primary Ab (anti-LC3) - Secondary Ab (HRP-conjugated) E->F G 7. Detection (ECL Substrate) F->G H 8. Data Analysis (Compare LC3-II/Loading Control ratio) G->H

Caption: Western blot workflow for LC3 analysis with this compound.

Experimental Protocol

Materials and Reagents
  • Cell line of interest (e.g., HeLa, H1299)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • This compound (dissolved in DMSO)[6]

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (2X)

  • Tris-Glycine SDS-PAGE gels (12-15% or 4-20% gradient recommended)[10]

  • PVDF membrane (0.2 µm pore size)[11]

  • Transfer buffer (with 20% methanol)[12]

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-LC3

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology

1. Cell Culture and Treatment

  • Plate cells on 6-well plates and grow to 70-80% confluency.

  • Prepare the following treatment groups:

    • Negative Control: Treat cells with complete medium + vehicle (DMSO).

    • Positive Control (Autophagy Induction): Replace complete medium with starvation medium (e.g., EBSS) or treat with an mTOR inhibitor for 2-4 hours.[7]

    • Inhibition Group: Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) for 1 hour, then induce autophagy as in the positive control group (in the continued presence of this compound).[7][9]

    • This compound Only: Treat cells with this compound in complete medium.

2. Cell Lysis and Lysate Preparation

  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

  • Incubate on ice for 30 minutes, with occasional vortexing.[10]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[10]

  • Carefully transfer the supernatant (containing the protein) to a new tube. It is critical to use fresh samples for analysis to prevent LC3 protein degradation.[11][13]

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

  • Prepare samples for loading by adding an equal volume of 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.[10]

4. SDS-PAGE

  • Load 20-40 µg of protein per lane onto a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel).[10][11] The high gel percentage is crucial for resolving the small size difference between LC3-I (~16 kDa) and LC3-II (~14 kDa).[4]

  • Run the gel until the dye front is near the bottom. Do not over-run the gel, as the small LC3 proteins can run off.

5. Protein Transfer

  • Equilibrate the gel in transfer buffer.

  • Transfer the proteins to a 0.2 µm PVDF membrane. A smaller pore size is essential to prevent the small LC3 proteins from passing through the membrane.[11]

  • Perform a wet transfer, for example, at 100V for 30-60 minutes on ice.[11][12]

  • After transfer, you can briefly stain the membrane with Ponceau S to confirm successful transfer, especially in the low molecular weight range.[13]

6. Immunoblotting

  • Block the membrane with blocking buffer (5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[10]

  • Incubate the membrane with the primary anti-LC3 antibody, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times for 10 minutes each with TBST.[10]

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]

  • Wash the membrane again three times for 10 minutes each with TBST.[10]

7. Detection and Analysis

  • Apply the ECL detection substrate according to the manufacturer's protocol.[10]

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the resulting bands. Expect to see LC3-I at ~16-18 kDa and LC3-II at ~14-16 kDa.

  • To analyze autophagic flux, strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH).

  • Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to the loading control for each sample. A simple comparison of the LC3-II/LC3-I ratio can be misleading due to preferential antibody binding; therefore, normalizing LC3-II to a housekeeping protein is more reliable.[3][4]

Data Presentation and Interpretation

The results should show low basal levels of LC3-II in the negative control. Upon autophagy induction (starvation), the LC3-II band intensity should increase significantly. In the group treated with this compound, this starvation-induced increase in LC3-II should be completely or partially inhibited, demonstrating that this compound blocks autophagosome formation.[1][9]

ParameterRecommended Value/ConditionSource(s)
This compound Concentration 42 nM (IC50) to 1 µM[5][9][14]
Protein Load per Lane 20 - 40 µg[10][11]
SDS-PAGE Gel % 12-15% or 4-20% Gradient[4][10]
Transfer Membrane 0.2 µm PVDF[11]
Transfer Conditions Wet transfer, 100V for 30-60 min[11][12]
Blocking Buffer 5% non-fat dry milk in TBST[10]
Primary Ab Incubation Overnight at 4°C[10]
LC3-I Band Size ~16-18 kDa[15]
LC3-II Band Size ~14-16 kDa[4][15]

References

Application Notes and Protocols: SAR405 Solubility and Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2][3] As a first-in-class, ATP-competitive inhibitor, this compound has demonstrated significant utility in preclinical research, particularly in studies involving autophagy and vesicle trafficking.[1][2][4][5][6] Its ability to prevent autophagosome formation and synergize with mTOR inhibitors has positioned it as a valuable tool in cancer research and beyond.[3][4][7] This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its preparation for in vivo studies, ensuring reliable and reproducible experimental outcomes.

Data Presentation

Quantitative data regarding the solubility and formulation of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 27 mg/mL (60.83 mM)[1]Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] Sonication is recommended to aid dissolution.[3]
Water< 0.1 mg/mL (insoluble)[1]This compound is practically insoluble in aqueous solutions alone.

Table 2: Recommended Formulation for In Vivo Studies

ComponentPercentage (v/v)Final Concentration of this compoundAdministration Route
DMSO10%≥ 2.5 mg/mL (5.63 mM)[1]Subcutaneous (s.c.) Injection[2]
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%

Note: For nude mice or animals with low tolerance, the DMSO concentration should be kept below 2%.[3]

Signaling Pathway

This compound selectively inhibits Vps34, a key enzyme in the autophagy pathway. Vps34, in complex with Beclin-1, produces phosphatidylinositol 3-phosphate (PI3P), which is essential for the initiation and maturation of autophagosomes.[8] By inhibiting Vps34, this compound blocks the production of PI3P, thereby preventing the formation of autophagosomes and inhibiting the autophagic process.[3] This action can be synergistic with mTOR inhibitors, which also regulate autophagy.[4][6][7]

SAR405_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_Class_I PI3K Class I Receptor->PI3K_Class_I Akt Akt PI3K_Class_I->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Vps34_complex Vps34/Beclin-1 Complex mTORC1->Vps34_complex ULK1_complex->Vps34_complex PI3P PI3P Vps34_complex->PI3P Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation This compound This compound This compound->Vps34_complex

Caption: this compound inhibits Vps34, blocking PI3P production and autophagy.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)[3]

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 444.5 g/mol .

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C for long-term stability.[1]

2. Preparation of this compound Formulation for In Vivo Administration

This protocol is for the preparation of a 1 mL working solution. The final concentration of this compound in this formulation can be up to ≥ 2.5 mg/mL.[1] Adjust the initial concentration of the DMSO stock and volumes accordingly to achieve the desired final dosage.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for mixing

  • Pipettes

Procedure:

  • Step 1: In a sterile tube, add 400 µL of PEG300.

  • Step 2: Add 100 µL of the this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear. This sequential addition is crucial.[1][3]

  • Step 3: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex again until the solution is clear.

  • Step 4: Add 450 µL of sterile saline to the mixture. Vortex one final time to ensure a homogenous and clear solution.

  • Important: It is highly recommended to prepare this working solution fresh on the day of use to ensure its stability and prevent precipitation.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Workflow

The following diagram illustrates the logical flow for preparing this compound for in vivo administration.

SAR405_InVivo_Prep_Workflow Start Start: Weigh this compound Powder Dissolve_DMSO Dissolve in DMSO (Vortex/Sonicate) Start->Dissolve_DMSO Stock_Solution 10 mM Stock Solution (Store at -20°C) Dissolve_DMSO->Stock_Solution Prepare_Vehicle Prepare Formulation Vehicle Stock_Solution->Prepare_Vehicle Add_PEG300 1. Add 40% PEG300 Prepare_Vehicle->Add_PEG300 Add_Stock 2. Add 10% this compound Stock Add_PEG300->Add_Stock Mix_Vortex Vortex Between Each Step Add_PEG300->Mix_Vortex Add_Tween 3. Add 5% Tween-80 Add_Stock->Add_Tween Add_Stock->Mix_Vortex Add_Saline 4. Add 45% Saline Add_Tween->Add_Saline Add_Tween->Mix_Vortex Add_Saline->Mix_Vortex Final_Solution Final Dosing Solution (Use Fresh) Add_Saline->Final_Solution Administer Administer to Animal Model (e.g., s.c. injection) Final_Solution->Administer

References

Application Notes and Protocols: Synergistic Inhibition of Tumor Cell Growth by Combining Sar405 and mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth and proliferation, making it a key target in oncology.[1][2] However, therapeutic resistance to mTOR inhibitors can arise through various mechanisms, including the activation of autophagy as a survival pathway.[3] Autophagy is a cellular process of degradation and recycling of cellular components to maintain homeostasis, which can be exploited by cancer cells to endure metabolic stress and resist treatment.[2][3]

Sar405 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34, a key component in the initiation of autophagy.[4][5] By blocking Vps34, this compound effectively prevents the formation of autophagosomes, thereby inhibiting the autophagic process.[4][6][7] Preclinical studies have demonstrated that combining this compound with mTOR inhibitors, such as the FDA-approved drug everolimus (B549166), results in a significant synergistic reduction in tumor cell proliferation.[2][4][7] This synergy is attributed to the dual blockade of a key growth pathway (mTOR) and a crucial survival mechanism (autophagy), leading to enhanced anti-cancer efficacy.[4]

These application notes provide detailed protocols for key experiments to study the combination of this compound and mTOR inhibitors, along with a summary of quantitative data from such studies.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the combination of this compound and mTOR inhibitors.

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Vps34_complex Vps34/PIK3C3 Complex mTORC1->Vps34_complex Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation mTOR_inhibitor mTOR Inhibitors (e.g., Everolimus) mTOR_inhibitor->mTORC1 Autophagy_stimuli Cellular Stress (e.g., mTOR inhibition) Autophagy_stimuli->Vps34_complex PtdIns3P PtdIns(3)P Vps34_complex->PtdIns3P Autophagosome Autophagosome Formation PtdIns3P->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome This compound This compound This compound->Vps34_complex Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation

Caption: Dual inhibition of mTOR and autophagy pathways.

start Start invitro In Vitro Experiments start->invitro autophagy Autophagy Assays (GFP-LC3, Western Blot) invitro->autophagy viability Cell Viability Assays (e.g., MTT, CTG) invitro->viability synergy Synergy Analysis (Bliss, Loewe) viability->synergy invivo In Vivo Xenograft Model synergy->invivo Promising Combinations treatment Treatment with this compound, mTOR inhibitor, or Combination invivo->treatment tumor_growth Monitor Tumor Growth & Body Weight treatment->tumor_growth end End tumor_growth->end

Caption: Experimental workflow for combination studies.

Quantitative Data Summary

The combination of this compound and the mTOR inhibitor everolimus has demonstrated significant synergistic anti-proliferative activity in various cancer cell lines.[4][7] The data presented below is summarized from a key study by Ronan et al. and highlights the enhanced efficacy of the combination therapy.

Cell LineCancer TypeDrugIC40 (Single Agent, nM)IC40 (In Combination, nM)Fold Reduction in IC40
ACHN Renal Cell CarcinomaThis compound20,816380~55
Everolimus462.1~22
786-O Renal Cell CarcinomaThis compound8,091Not specifiedNot specified
Everolimus1.80.4~4.5
H1299 Non-small Cell Lung CancerThis compound6,039380~16
Everolimus301.8~17

IC40: Concentration required to inhibit 40% of cell proliferation.[7]

Experimental Protocols

Autophagy Inhibition Assay (GFP-LC3 Puncta Formation)

This protocol is designed to visually assess the inhibition of autophagy by this compound in cells where autophagy is induced by an mTOR inhibitor.

Materials:

  • GFP-LC3 expressing cells (e.g., H1299-GFP-LC3)

  • Complete culture medium

  • mTOR inhibitor (e.g., AZD8055 or Everolimus)

  • This compound

  • DMSO (vehicle control)

  • Hoechst 33342 stain

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Seed GFP-LC3 expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treat the cells with the mTOR inhibitor (e.g., 1 µM AZD8055) in the presence of varying concentrations of this compound or DMSO for 4-6 hours under normal growth conditions.[4][7]

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the nuclei with Hoechst 33342 (e.g., 2 µg/ml) for 10 minutes.

  • Wash the cells twice with PBS.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation, which should be inhibited by this compound.[7]

Western Blot for LC3-I to LC3-II Conversion

This protocol measures the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a key indicator of autophagy.

Materials:

  • Cancer cell lines (e.g., HeLa, H1299)

  • Complete culture medium

  • Starvation medium (e.g., EBSS) or mTOR inhibitor

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12-15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Plate cells and allow them to adhere.

  • Induce autophagy by treating cells with an mTOR inhibitor or by starvation in the presence of varying concentrations of this compound or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[6]

  • Separate the proteins on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate.[6]

  • Analyze the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio upon this compound treatment indicates autophagy inhibition.

Cell Viability and Synergy Analysis

This protocol determines the effect of this compound and an mTOR inhibitor, alone and in combination, on cell proliferation and quantifies the synergistic interaction.

Materials:

  • Cancer cell lines (e.g., ACHN, 786-O)

  • Complete culture medium

  • This compound

  • mTOR inhibitor (e.g., everolimus)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn, or using R packages)

Protocol:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a matrix of concentrations of this compound and the mTOR inhibitor, both as single agents and in combination. Include a vehicle control.

  • Incubate the cells for a period of 72 to 96 hours.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the IC40 (or IC50) values for each drug alone and in combination.

  • Analyze the combination data for synergy using a reference model such as Bliss Independence or Loewe Additivity.[8][9] A synergy score greater than zero (for Bliss excess) or a combination index (CI) less than 1 (for Loewe) indicates a synergistic interaction.[10]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and an mTOR inhibitor combination in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line (e.g., ACHN, 786-O)

  • Matrigel (optional)

  • This compound and mTOR inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Animal scale

Protocol:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[11]

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups: Vehicle, this compound alone, mTOR inhibitor alone, and this compound + mTOR inhibitor combination.[11]

  • Administer the treatments according to a predetermined schedule and dosage.

  • Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a specified duration or until tumors in the control group reach a defined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Compare the tumor growth inhibition between the different treatment groups. A significantly greater tumor growth inhibition in the combination group compared to the single-agent groups indicates in vivo synergy.

References

Troubleshooting & Optimization

troubleshooting inconsistent results with Sar405

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experimentation with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected decrease in LC3-II levels after this compound treatment in my western blot. What could be the issue?

A1: Inconsistent results in LC3-II detection via western blot are a common challenge when assessing autophagy.[1][2] Here are several factors to consider:

  • Antibody Quality: The specificity and affinity of your primary LC3 antibody are critical. Ensure you are using a validated antibody known to detect both LC3-I and LC3-II forms reliably.[2]

  • Autophagic Flux: A static measurement of LC3-II levels can be misleading.[3][4] An increase in autophagosomes could indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes.[3] To accurately measure autophagic flux, you should compare LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[5] this compound is expected to prevent the formation of autophagosomes, so in a flux experiment, you should see a block in the accumulation of LC3-II that would otherwise occur with lysosomal inhibition.[6]

  • Experimental Controls: Always include a positive control for autophagy induction (e.g., starvation with EBSS medium or treatment with an mTOR inhibitor like AZD8055) and a vehicle control (DMSO).[7][8]

  • Cell Line Variability: Different cell lines can exhibit varying basal levels of autophagy and respond differently to inhibitors.[7] The IC50 for this compound can vary between cell lines; for example, the IC50 for autophagosome formation in starved GFP-LC3 HeLa cells is 419 nM, while for mTOR inhibitor-induced autophagy in H1299 cells, it is 42 nM.[6]

  • Technical Aspects of Western Blotting: LC3 is a small protein, and its detection can be sensitive to technical variables. Ensure optimal transfer conditions (e.g., using a PVDF membrane and appropriate methanol (B129727) concentration in the transfer buffer) and gel percentage to resolve LC3-I and LC3-II bands.[2]

Q2: My results from GFP-LC3 puncta imaging are inconsistent or difficult to interpret after this compound treatment. How can I improve this assay?

A2: The GFP-LC3 puncta assay is a powerful tool, but its interpretation requires care.[9][10] Here are some troubleshooting tips:

  • Static vs. Flux Measurements: Similar to western blotting for LC3, simply counting GFP-LC3 puncta provides a snapshot in time and does not measure autophagic flux.[9] To assess flux, you must compare the number of puncta in the presence and absence of lysosomal inhibitors. With this compound treatment, you should observe a prevention of puncta formation, even when lysosomal degradation is blocked.[8]

  • Image Acquisition and Analysis: Ensure your imaging and analysis parameters are consistent and unbiased. Use automated counting software to objectively quantify puncta per cell from a sufficient number of cells.[11]

  • Fluorescent Protein Quenching: GFP fluorescence is quenched in the acidic environment of the lysosome.[12] This can be used to your advantage with tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3). In this system, autophagosomes will fluoresce both green and red (appearing yellow), while autolysosomes will only fluoresce red. This compound should prevent the formation of both yellow and red puncta.[13]

  • Transfection Efficiency and Expression Levels: In transiently transfected cells, variable expression of the GFP-LC3 construct can lead to inconsistent results. The generation of a stable cell line expressing GFP-LC3 is recommended for more reproducible findings.[10]

Q3: I am observing unexpected cytotoxicity or off-target effects in my experiments with this compound. What could be the cause?

A3: While this compound is a highly selective inhibitor of Vps34, off-target effects or cytotoxicity can occur under certain conditions.[6][14]

  • Concentration: At high concentrations (greater than 10 µM), this compound may exhibit some activity against class I PI3Ks.[14][15] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits Vps34 without causing significant off-target effects or cytotoxicity in your specific cell line.

  • Solubility: this compound is soluble in DMSO but poorly soluble in aqueous solutions.[16][17][18] Ensure that the compound is fully dissolved in DMSO before diluting it in your cell culture medium. Precipitation of the compound can lead to inconsistent concentrations and potentially non-specific effects. The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[14][16]

  • Cell Line Sensitivity: Some cell lines may be more sensitive to the inhibition of autophagy or may have a greater dependence on Vps34 activity for survival, leading to cytotoxic effects even at concentrations that are effective for autophagy inhibition in other lines.[19]

  • Lysosomal Dysfunction: this compound not only inhibits autophagosome formation but also disrupts late endosome to lysosome trafficking, which can lead to lysosomal dysfunction.[6][20] This impairment of lysosomal function can, in some contexts, contribute to cytotoxicity.[21]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines, providing a reference for expected experimental outcomes.

Table 1: In Vitro and Cellular IC50 Values for this compound

Assay TypeTargetCell LineIC50 ValueReference(s)
Biochemical AssayVps34-1.2 nM[16]
GFP-FYVE Cellular AssayVps34HeLa27 nM[6]
Autophagosome Formation (Starvation-induced)AutophagyGFP-LC3 HeLa419 nM[6][16]
Autophagosome Formation (mTOR inhibition-induced)AutophagyH129942 nM[6][7]

Table 2: Synergistic Effects of this compound with Everolimus on Cell Proliferation (IC40 Values)

Cell LineThis compound Alone (nM)This compound with Everolimus (nM)Everolimus Alone (nM)Everolimus with this compound (nM)Reference(s)
ACHN20,816-462.1[7]
786-O8,091-1.80.4[7]

Key Experimental Protocols

Protocol 1: Western Blotting for LC3 Conversion to Assess Autophagic Flux

This protocol allows for the measurement of autophagic flux by analyzing the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Starvation medium (e.g., EBSS)

  • This compound (dissolved in DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12-15%)

  • PVDF membrane

  • Transfer buffer with 20% methanol

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • Primary antibody for a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with four different conditions:

    • Vehicle control (DMSO) in complete medium.

    • This compound at the desired concentration in complete medium.

    • Vehicle control + lysosomal inhibitor for the last 2-4 hours of culture.

    • This compound + lysosomal inhibitor for the last 2-4 hours of culture. (Optional: Include positive control groups with an autophagy inducer like starvation or an mTOR inhibitor).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensity for LC3-II and the loading control. Autophagic flux is determined by comparing the accumulation of LC3-II in the presence of the lysosomal inhibitor between the vehicle- and this compound-treated groups. A reduction in LC3-II accumulation with this compound indicates inhibition of autophagic flux.

Protocol 2: GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy

This protocol is for visualizing and quantifying the formation of autophagosomes using cells stably expressing GFP-LC3.

Materials:

  • Cells stably expressing GFP-LC3

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate GFP-LC3 stable cells on glass coverslips or in imaging-compatible plates.

  • Treatment: Apply the same four treatment conditions as described in the western blot protocol.

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Stain nuclei with DAPI or Hoechst for 5-10 minutes.

    • Wash cells with PBS.

  • Imaging: Mount the coverslips onto slides with mounting medium. Acquire images using a fluorescence microscope, ensuring consistent settings for all samples.

  • Analysis:

    • Count the number of GFP-LC3 puncta per cell.

    • A cell is typically considered positive if it has more than 5-10 distinct puncta.

    • Quantify the percentage of positive cells and/or the average number of puncta per cell across a large population of cells for each condition.

    • Inhibition of autophagic flux by this compound is demonstrated by a reduced number of GFP-LC3 puncta, particularly in the presence of a lysosomal inhibitor.

Visualizations

Signaling Pathway of this compound Action

SAR405_Pathway cluster_upstream Upstream Regulation cluster_autophagy Autophagy Initiation Growth_Factors Growth Factors / Nutrients mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Vps34_Complex Vps34/PIK3C3 Complex mTORC1->Vps34_Complex Inhibits PI3P PI3P Production Vps34_Complex->PI3P Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation This compound This compound This compound->Vps34_Complex Inhibits

Caption: Mechanism of this compound in the autophagy signaling pathway.

Troubleshooting Logic for Inconsistent LC3-II Western Blot Results

WB_Troubleshooting Start Inconsistent LC3-II Results (No expected decrease with this compound) Check_Flux Are you performing an autophagic flux assay with lysosomal inhibitors? Start->Check_Flux Implement_Flux Implement a flux assay. (Compare +/- lysosomal inhibitor) Check_Flux->Implement_Flux No Check_Controls Are positive/negative controls working as expected? Check_Flux->Check_Controls Yes Troubleshoot_Controls Optimize induction (e.g., starvation) and check vehicle effects. Check_Controls->Troubleshoot_Controls No Check_Antibody Is the LC3 antibody validated and working reliably? Check_Controls->Check_Antibody Yes Validate_Antibody Test a different, validated LC3 antibody. Check_Antibody->Validate_Antibody No Check_Technique Review WB technique (transfer, gel %, etc.) Check_Antibody->Check_Technique Yes Optimize_Technique Optimize transfer for small proteins. Use appropriate gel percentage. Check_Technique->Optimize_Technique No Consider_Cell_Line Consider cell line-specific effects and IC50. Check_Technique->Consider_Cell_Line Yes

Caption: Decision tree for troubleshooting western blot results.

Experimental Workflow for Autophagic Flux Assessment

Flux_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Seed_Cells Seed Cells Group1 Group 1: Vehicle Control Seed_Cells->Group1 Group2 Group 2: This compound Seed_Cells->Group2 Group3 Group 3: Vehicle + Lysosomal Inhibitor Seed_Cells->Group3 Group4 Group 4: This compound + Lysosomal Inhibitor Seed_Cells->Group4 Harvest Harvest Cells for WB or Fix for Imaging Group1->Harvest Group2->Harvest Group3->Harvest Group4->Harvest Quantify Quantify LC3-II levels or GFP-LC3 puncta Harvest->Quantify Compare Compare Group 4 vs. Group 3 and Group 2 vs. Group 1 Quantify->Compare Conclusion Conclusion: Reduced accumulation in G4 vs G3 indicates flux inhibition by this compound. Compare->Conclusion

Caption: Workflow for assessing autophagic flux with this compound.

References

Navigating Sar405 Treatment: A Guide to Optimizing Concentration and Minimizing Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Sar405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This guide focuses on optimizing experimental concentrations to achieve desired autophagy inhibition while mitigating potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, ATP-competitive inhibitor of Vps34 (also known as PIK3C3).[1][2][3] Vps34 is a crucial lipid kinase involved in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[4][5][6] this compound specifically inhibits the catalytic activity of Vps34, which disrupts the trafficking of vesicles from late endosomes to lysosomes and prevents the formation of autophagosomes.[4][5][7][8]

Q2: At what concentration is this compound effective at inhibiting autophagy?

A2: The effective concentration of this compound for autophagy inhibition is in the low nanomolar range. It has an IC50 of approximately 42 nM for preventing autophagosome formation induced by mTOR inhibitors.[1][4][9] In cellular assays using GFP-FYVE transfected HeLa cells, this compound has an on-target IC50 of 27 nM.[4]

Q3: Is this compound cytotoxic?

A3: this compound is designed to be highly selective for Vps34, which generally translates to low off-target effects and reduced cytotoxicity at effective concentrations.[2][4] Studies have shown that this compound treatment maintains general cell viability in A549 lung carcinoma cells at concentrations up to 500 nM for 72 hours.[10] However, as with any compound, cytotoxicity can be cell-line dependent and may be observed at higher concentrations or with prolonged exposure.

Q4: Can this compound be used in combination with other drugs?

A4: Yes, this compound has been shown to have synergistic effects when used with other drugs, particularly mTOR inhibitors like everolimus (B549166) and AZD8055.[4][7][11] This combination can lead to a significant reduction in cancer cell proliferation.[4][5][6]

Troubleshooting Guide

Issue: I am observing significant cell death in my experiments with this compound.

Possible Causes and Solutions:

  • Concentration is too high: While this compound has a good safety profile, excessively high concentrations can lead to cytotoxicity.

    • Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a concentration range around the known IC50 for autophagy inhibition (e.g., 25-100 nM) and assess both autophagy inhibition and cell viability.

  • Solvent toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1-0.2%.[12] Prepare a high-concentration stock solution of this compound in DMSO and then dilute it serially in culture medium to achieve the desired final concentration. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound treatment) in your experiments.

  • Cell line sensitivity: Different cell lines can have varying sensitivities to this compound.

    • Recommendation: Consult the literature for studies using this compound in your cell line of interest. If limited data is available, a thorough dose-response evaluation is critical.

  • Prolonged incubation time: Continuous exposure to any inhibitor can eventually lead to cytotoxic effects.

    • Recommendation: Optimize the incubation time. For many autophagy inhibition studies, an incubation period of 16-24 hours is sufficient.[13]

Issue: I am not observing the expected inhibition of autophagy.

Possible Causes and Solutions:

  • Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit Vps34 in your experimental system.

    • Recommendation: Increase the concentration of this compound. Refer to the dose-response data to select a concentration that is effective but not cytotoxic.

  • Compound degradation: Improper storage or handling can lead to the degradation of this compound.

    • Recommendation: Store this compound stock solutions at -20°C or -80°C as recommended by the supplier.[12] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Assay sensitivity: The method used to assess autophagy may not be sensitive enough to detect the changes.

    • Recommendation: Use multiple, well-validated assays to measure autophagy. Common methods include monitoring LC3-II conversion by Western blot, counting LC3 puncta by immunofluorescence, and measuring p62/SQSTM1 degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound activity.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
Vps34 IC50 (biochemical) 1.2 nMRecombinant Human Vps34[1][14]
Binding Affinity (Kd) 1.5 nMRecombinant Human Vps34[1][2][4]
On-target IC50 (cellular) 27 nMGFP-FYVE HeLa cells[4]
Autophagy Inhibition IC50 42 nMH1299 cells (mTOR inhibition-induced)[1][4][9]
Autophagy Inhibition IC50 419 nMHeLa cells (starvation-induced)[1][4]

Table 2: Anti-proliferative Activity (IC40) of this compound in Renal Cancer Cell Lines

Cell LineThis compound Alone (nM)This compound in Combination with Everolimus (nM)Reference
H1299 6,039380[15]
ACHN 20,816Not specified[15]
786-O 8,091Not specified[15]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol provides a general framework for assessing cell viability upon this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 10 nM to 10 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage relative to the no-treatment control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the % viability against the this compound concentration to determine the cytotoxic profile.

Visualizations

Sar405_Mechanism_of_Action cluster_cell Cellular Environment This compound This compound Vps34 Vps34 (PI3K Class III) This compound->Vps34 Autophagy_Initiation Autophagy Initiation Vps34->Autophagy_Initiation Promotes Vesicle_Trafficking Vesicle Trafficking Vps34->Vesicle_Trafficking Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Late_Endosome Late Endosome Lysosome Lysosome

Caption: Mechanism of this compound action on the autophagy pathway.

Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance (570 nm) mtt_assay->measure_absorbance analyze_data Analyze Data: Calculate % Viability measure_absorbance->analyze_data end End: Determine Non-Toxic Concentration analyze_data->end

Caption: Workflow for determining this compound cytotoxicity.

Troubleshooting_Logic issue Observed Issue: High Cytotoxicity cause1 Possible Cause: Concentration Too High issue->cause1 cause2 Possible Cause: Solvent Toxicity issue->cause2 cause3 Possible Cause: Cell Line Sensitivity issue->cause3 solution1 Solution: Perform Dose-Response cause1->solution1 solution2 Solution: Lower DMSO % cause2->solution2 solution3 Solution: Literature Review/ Thorough Titration cause3->solution3

Caption: Troubleshooting logic for this compound-induced cytotoxicity.

References

Navigating SAR405 Experiments: A Technical Support Guide on Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing SAR405, a potent and selective Vps34 inhibitor. Addressing potential off-target effects is critical for the accurate interpretation of experimental results. This resource offers detailed troubleshooting advice, frequently asked questions, comprehensive experimental protocols, and clear visualizations to ensure the precision and reliability of your research.

Troubleshooting Guide: Interpreting Unexpected Results

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Effects at high concentrations (>1µM) unrelated to autophagy inhibition. At concentrations significantly exceeding the Vps34 IC50, this compound may exhibit moderate binding to Class I PI3K isoforms (α, β, δ) and the SMG1 kinase.[1] This could lead to confounding effects on pathways regulated by these kinases, such as cell survival and proliferation.1. Perform a dose-response curve: Determine the lowest effective concentration of this compound that inhibits autophagy in your system. 2. Use orthogonal controls: Employ siRNA or shRNA to specifically knock down Vps34 and compare the phenotype to that observed with this compound treatment.[2] 3. Assess Class I PI3K pathway activation: At high this compound concentrations, check the phosphorylation status of Akt, a downstream effector of Class I PI3Ks, to rule out off-target inhibition.[3][4]
Alterations in vesicle trafficking not solely attributable to autophagy blockade. This compound's primary target, Vps34, is also involved in endocytosis and vesicle trafficking from late endosomes to lysosomes.[4][5][6] Observed phenotypes may be a composite of effects on both autophagy and endo-lysosomal function.1. Utilize specific markers: Employ markers for different endosomal compartments (e.g., EEA1 for early endosomes, LAMP1/LAMP2 for lysosomes) to dissect the specific stage of vesicle trafficking being affected. 2. Conduct functional assays: Assess endocytic uptake (e.g., using fluorescently labeled dextran) and lysosomal function (e.g., using Magic Red cathepsin assays) to distinguish from direct autophagy inhibition.
Inconsistent results between different cell lines. Cell lines may have varying dependencies on autophagy for survival and proliferation. Additionally, the expression levels of Vps34 and potential off-target kinases can differ, leading to variable responses to this compound.1. Characterize your cell line: Perform baseline characterization of autophagy levels and the expression of Vps34 and key Class I PI3K isoforms. 2. Titrate this compound for each cell line: Establish the optimal concentration of this compound for each specific cell line being used in your experiments.
Synergistic or antagonistic effects when co-administered with other drugs. This compound can synergize with mTOR inhibitors like everolimus (B549166) by blocking the autophagy induction that can be a resistance mechanism to mTOR inhibition.[5][6][7] Unexpected interactions could arise from off-target effects on pathways modulated by the co-administered drug.1. Evaluate single-agent effects: Thoroughly characterize the effects of each compound individually before interpreting the results of combination treatments. 2. Perform synergy analysis: Use methodologies like the Chou-Talalay method to quantitatively assess whether the observed combination effect is synergistic, additive, or antagonistic.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a first-in-class, potent, and selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (also known as PIK3C3).[3][8] It has an IC50 of approximately 1.2 nM and a Kd of 1.5 nM for Vps34.[8][9] By inhibiting Vps34, this compound blocks the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid second messenger involved in the initiation of autophagy and in vesicle trafficking.[4][7] This leads to the inhibition of autophagosome formation and disruption of the maturation of late endosomes into lysosomes.[4][5][6]

Q2: What are the known off-targets of this compound?

A2: this compound displays a high degree of selectivity for Vps34. It is not active against class I and class II PI3Ks or mTOR at concentrations up to 10 µM.[1][4] However, chemoproteomic profiling in Jurkat cells at a high concentration of 1 µM showed moderate binding to PI3K class I α (39% inhibition), β (68% inhibition), and δ (63% inhibition) isoforms, as well as to the SMG1 kinase (52% inhibition).[1] It is crucial to use this compound at the lowest effective concentration to minimize the risk of these off-target interactions.

Q3: How can I be sure the phenotype I'm observing is due to Vps34 inhibition and not an off-target effect?

A3: To ensure the observed phenotype is a direct result of Vps34 inhibition, a multi-pronged approach is recommended:

  • Use the lowest effective concentration: Perform a dose-response analysis to identify the minimal concentration of this compound required to inhibit autophagy in your experimental system.

  • Employ genetic controls: Use siRNA or shRNA to specifically knock down Vps34 and verify that this recapitulates the phenotype observed with this compound treatment.[2]

  • Utilize orthogonal chemical probes: If available, use other structurally distinct Vps34 inhibitors to confirm the phenotype.

  • Conduct rescue experiments: If possible, express a this compound-resistant mutant of Vps34 to see if it reverses the observed phenotype.

  • Assess downstream signaling: Confirm the inhibition of Vps34 activity by measuring downstream markers, such as the reduction of LC3-II formation.[6][8]

Q4: What are the best practices for handling and preparing this compound?

A4: To ensure the stability and reproducibility of your experiments, follow these handling guidelines:

  • Stock Solutions: Prepare high-concentration stock solutions in DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[2]

  • Working Solutions: Freshly prepare working solutions from the stock for each experiment.

  • Solvent Concentration: Keep the final DMSO concentration in your cell culture media low (typically below 0.1-0.2%) to avoid solvent-induced artifacts.[2]

  • In Vivo Preparation: For animal experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] However, it is always recommended to consult the literature for model-specific formulations.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay Type Value Reference
Vps34 (PIK3C3)IC501.2 nM[8][9]
Vps34 (PIK3C3)Kd1.5 nM[1][4][8]
Class I PI3Ks (α, β, δ, γ)IC50> 10,000 nM[1]
Class II PI3Ks (α, β, γ)IC50> 10,000 nM[1]
mTORIC50> 10,000 nM[1]

Table 2: Off-Target Binding Profile of this compound at 1 µM in Jurkat Cells

Off-Target Assay Type % Inhibition Reference
PI3K Class I αChemoproteomics39%[1]
PI3K Class I βChemoproteomics68%[1]
PI3K Class I δChemoproteomics63%[1]
SMG1Chemoproteomics52%[1]

Key Experimental Protocols

Protocol 1: Monitoring Autophagy by LC3-II Western Blotting

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control for autophagy induction (e.g., starvation with EBSS or treatment with an mTOR inhibitor like AZD8055) and a negative (vehicle) control.[7][8]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody against LC3. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-I and a decrease in the LC3-II/LC3-I ratio upon this compound treatment indicates autophagy inhibition. Also, probe for a loading control like GAPDH or β-actin to ensure equal protein loading.

Protocol 2: GFP-LC3 Puncta Formation Assay

  • Cell Transfection and Treatment: Plate cells stably or transiently expressing GFP-LC3. Treat with this compound and appropriate controls as described in Protocol 1.[3][7]

  • Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde (PFA). Stain the nuclei with a fluorescent dye like Hoechst 33342.[3]

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis: Quantify the number of GFP-LC3 puncta per cell. A decrease in the number of puncta in this compound-treated cells compared to the autophagy-induced control indicates inhibition of autophagosome formation.[7]

Visualizations

SAR405_Signaling_Pathway Nutrients Nutrients/ Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Vps34_complex Vps34 Complex mTORC1->Vps34_complex ULK1_complex->Vps34_complex PI3P PI3P Production Vps34_complex->PI3P This compound This compound This compound->Vps34_complex Autophagosome Autophagosome Formation PI3P->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: this compound inhibits autophagy by targeting the Vps34 complex.

Experimental_Workflow start Start: Cell Culture Experiment treatment Treatment: - Vehicle Control - Autophagy Inducer - this compound start->treatment phenotype Phenotypic Observation (e.g., Cell Viability) treatment->phenotype biochemical Biochemical Analysis treatment->biochemical imaging Imaging Analysis treatment->imaging troubleshoot Unexpected Result? Consult Troubleshooting Guide phenotype->troubleshoot lc3_wb LC3-II Western Blot biochemical->lc3_wb gfp_lc3 GFP-LC3 Puncta imaging->gfp_lc3 interpretation Data Interpretation: Assess Autophagy Inhibition lc3_wb->interpretation gfp_lc3->interpretation interpretation->troubleshoot

Caption: Workflow for assessing this compound's effect on autophagy.

Troubleshooting_Logic start Unexpected Phenotype Observed is_high_conc Is this compound concentration >1µM? start->is_high_conc check_pi3k Potential off-target effect on Class I PI3K or SMG1. Action: Assess Akt phosphorylation. is_high_conc->check_pi3k Yes is_vesicle_trafficking Phenotype related to vesicle trafficking? is_high_conc->is_vesicle_trafficking No use_controls Action: Use genetic controls (Vps34 siRNA/shRNA) to confirm on-target effect. check_pi3k->use_controls check_endosomes Vps34 has dual role. Action: Use endosomal markers to dissect the pathway. is_vesicle_trafficking->check_endosomes Yes is_vesicle_trafficking->use_controls No check_endosomes->use_controls

Caption: Decision tree for troubleshooting this compound experiments.

References

Technical Support Center: Ensuring SAR405 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and efficacy of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the vacuolar protein sorting 34 (Vps34) kinase, which is the catalytic subunit of the class III PI3K complex.[1][2][3] Vps34 plays a crucial role in the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PI3P) on cellular membranes. By inhibiting Vps34, this compound blocks the formation of autophagosomes, thereby inhibiting the autophagic process.[2][4][5] It also disrupts vesicle trafficking from late endosomes to lysosomes.[2][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical for maintaining the stability of this compound. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years.[3] Stock solutions prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[6] For shorter periods, stock solutions can be stored at -20°C for up to 1 month.[7]

Q3: How should I prepare this compound stock and working solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1][8] To ensure complete dissolution, vortexing or brief sonication may be necessary.[3] For cell culture experiments, the DMSO stock solution should be diluted in pre-warmed cell culture medium to the final desired concentration immediately before use. It is advisable to perform serial dilutions in DMSO to get closer to the final working concentration before adding it to the aqueous medium to prevent precipitation.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular effects.

Q4: How stable is this compound in aqueous solutions and cell culture media?

A4: While specific quantitative data on the half-life of this compound in various cell culture media is limited in publicly available literature, it is a common characteristic of small molecule inhibitors to have limited stability in aqueous solutions at 37°C.[8][9][10] It is recommended to prepare fresh working solutions for each experiment and not to store this compound in aqueous buffers for more than a day. The stability can be affected by the pH of the medium and interactions with media components such as amino acids and vitamins.[11][12] The presence of serum may either stabilize or destabilize the compound, and this should be empirically determined for your specific experimental conditions.[13][14][15]

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound activity over time in cell culture Degradation in aqueous media: this compound may be unstable in cell culture media at 37°C.- Prepare fresh working solutions of this compound for each experiment. - For long-term experiments, replenish the media with freshly prepared this compound every 24-48 hours. - Perform a stability study of this compound in your specific cell culture medium to determine its half-life (see Protocol 1).
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic cell culture plates and tubes, reducing the effective concentration.- Use low-binding plasticware. - Consider using glass vessels for storage of solutions where appropriate, though stability should still be verified.
Precipitation of this compound in cell culture media Low aqueous solubility: this compound has limited solubility in aqueous solutions.- Ensure the final DMSO concentration is as low as possible while maintaining solubility. - Prepare the final working solution by adding the DMSO stock to pre-warmed media and mixing thoroughly. - Perform a kinetic solubility assay to determine the solubility limit in your specific medium (see Protocol 2).
Inconsistent results between experiments Variability in stock solution: Incomplete initial dissolution or degradation of the stock solution.- Ensure the initial stock solution in DMSO is fully dissolved. - Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Inconsistent cell conditions: Cell density, passage number, and overall health can affect the response to inhibitors.- Maintain consistent cell culture practices, including seeding density and passage number. - Regularly check for mycoplasma contamination.
Unexpected cellular phenotypes or off-target effects High concentration of this compound: Although highly selective for Vps34, at very high concentrations, off-target effects can occur.[4]- Perform a dose-response experiment to determine the optimal concentration that inhibits autophagy without causing significant toxicity or off-target effects. - this compound has been shown to be highly selective for Vps34 over other PI3K isoforms and mTOR.[4][16] However, weak inhibition of other kinases like SMG1 has been reported at higher concentrations.

Data Presentation

This compound Stability in DMSO
Storage TemperatureDurationRecommendationCitation(s)
-20°CUp to 3 years (powder)Store in a tightly sealed container, protected from light.[3]
-20°CUp to 1 year (in DMSO)Aliquot to avoid freeze-thaw cycles.[6]
-80°CUp to 2 years (in DMSO)Recommended for long-term storage of stock solutions.[6]
Room TemperatureNot RecommendedSignificant degradation can occur.[17][18]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media via HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid

  • Water (HPLC grade) with 0.1% formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV or MS detector

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution in your cell culture medium to a final working concentration (e.g., 10 µM).

  • Immediately after preparation (t=0), take an aliquot (e.g., 100 µL) and mix it with an equal volume of cold acetonitrile to precipitate proteins and stop degradation.

  • Incubate the remaining medium containing this compound in a cell culture incubator at 37°C and 5% CO₂.

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and process them as in step 3.

  • Centrifuge all processed samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to HPLC vials.

  • Analyze the samples by HPLC. A typical gradient could be from 5% to 95% acetonitrile over 5-10 minutes.

  • Quantify the peak area of this compound at each time point and normalize it to the peak area at t=0 to determine the percentage of this compound remaining.

Protocol 2: Western Blot for Monitoring Autophagic Flux

This protocol allows for the assessment of this compound's inhibitory effect on autophagy by measuring the levels of key autophagy markers, LC3-II and p62.

1. Materials:

  • Cells of interest

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

2. Procedure:

  • Seed cells and allow them to adhere and grow to the desired confluency.

  • Treat cells with this compound at the desired concentration for the desired time. Include the following controls:

    • Vehicle control (e.g., DMSO)

    • Positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment)

    • Vehicle control + lysosomal inhibitor (added for the last 2-4 hours of the experiment)

    • This compound + lysosomal inhibitor (added for the last 2-4 hours of the experiment)

  • Harvest the cells and prepare protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting according to standard procedures.

  • Probe the membrane with primary antibodies against LC3B, p62, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and image the results.

3. Interpretation:

  • LC3-II: An increase in the lipidated form, LC3-II, upon treatment with a lysosomal inhibitor indicates active autophagic flux. If this compound is an effective autophagy inhibitor, the accumulation of LC3-II in the presence of a lysosomal inhibitor will be reduced compared to the control.[19][20][21][22]

  • p62/SQSTM1: This protein is a substrate of autophagy and is degraded in autolysosomes. Inhibition of autophagy by this compound will lead to an accumulation of p62.[22]

Visualizations

Vps34_Signaling_Pathway Nutrient_Stress Nutrient Stress (e.g., Starvation) mTORC1 mTORC1 Nutrient_Stress->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Vps34_Complex Vps34-Beclin-1-Atg14L Complex ULK1_Complex->Vps34_Complex activates PI3P PI3P Production Vps34_Complex->PI3P Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy This compound This compound This compound->Vps34_Complex inhibits

Caption: Vps34 Signaling Pathway in Autophagy Initiation.

Experimental_Workflow Start Start: Prepare this compound Stock Solution (10 mM in DMSO) Prepare_Working Prepare Fresh Working Solution in Cell Culture Medium Start->Prepare_Working Cell_Treatment Treat Cells in Long-Term Experiment Prepare_Working->Cell_Treatment Monitor_Phenotype Monitor Cellular Phenotype/ Assay Readout Cell_Treatment->Monitor_Phenotype Troubleshooting Inconsistent Results or Loss of Effect? Monitor_Phenotype->Troubleshooting Check_Stability Assess this compound Stability (HPLC, Protocol 1) Troubleshooting->Check_Stability yes Check_Flux Confirm Autophagy Inhibition (Western Blot, Protocol 2) Troubleshooting->Check_Flux yes End End: Reliable and Reproducible Data Troubleshooting->End no Replenish Replenish Medium with Fresh this compound Check_Stability->Replenish Optimize_Conc Optimize this compound Concentration Check_Flux->Optimize_Conc Replenish->Cell_Treatment Optimize_Conc->Cell_Treatment

Caption: Troubleshooting Workflow for this compound in Long-Term Experiments.

References

Technical Support Center: Minimizing Variability in Sar405 Autophagy Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in autophagy inhibition assays using Sar405, a potent and selective VPS34 inhibitor.

Understanding this compound and its Role in Autophagy

This compound is a first-in-class, selective, and ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34.[1][2] Vps34 plays a crucial role in the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PI3P), which is essential for the formation of autophagosomes.[3] By inhibiting Vps34, this compound effectively blocks the autophagic process at an early stage, preventing the formation of autophagosomes.[1][4][5] This makes it a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer.[1][4]

Troubleshooting Guides

Variability in experimental results can be a significant challenge. This section provides a structured approach to troubleshooting common issues encountered during this compound-mediated autophagy inhibition assays.

Problem 1: Inconsistent or No Inhibition of Autophagy with this compound

Possible Causes and Solutions

Possible Cause Recommended Action
Incorrect this compound Concentration Determine the optimal IC50 for your specific cell line. The IC50 for this compound can vary between cell types, with reported values around 42 nM for preventing autophagosome formation.[2] Perform a dose-response experiment to identify the most effective concentration.
Inadequate Treatment Duration Optimize the incubation time with this compound. The time required to observe significant inhibition of autophagy can vary depending on the cell line and the basal rate of autophagy. A time-course experiment is recommended.
Low Basal Autophagy Levels Some cell lines exhibit low basal autophagic activity.[6] To confirm this compound's inhibitory effect, consider inducing autophagy with a known stimulus like starvation (e.g., using Earle's Balanced Salt Solution - EBSS) or an mTOR inhibitor (e.g., rapamycin (B549165) or everolimus) before or during this compound treatment.[4][7]
This compound Degradation Ensure proper storage and handling of this compound. Prepare fresh dilutions from a stock solution for each experiment. Check the manufacturer's recommendations for storage conditions.
Cell Line Specific Effects Different cell lines may have varying sensitivities to this compound due to differences in signaling pathways or drug metabolism. It is crucial to validate the assay in your specific cell model.

Troubleshooting Workflow: Inconsistent Autophagy Inhibition

G start Inconsistent or No Autophagy Inhibition check_concentration Verify this compound Concentration (Dose-Response) start->check_concentration check_duration Optimize Treatment Duration (Time-Course) check_concentration->check_duration Concentration OK reassess_protocol Re-evaluate Experimental Protocol check_concentration->reassess_protocol Issue Found induce_autophagy Induce Autophagy (e.g., Starvation, Rapamycin) check_duration->induce_autophagy Duration OK check_duration->reassess_protocol Issue Found check_reagent Check this compound Stock and Handling induce_autophagy->check_reagent Induction Confirmed induce_autophagy->reassess_protocol No Induction consider_cell_line Evaluate Cell Line Sensitivity check_reagent->consider_cell_line Reagent OK check_reagent->reassess_protocol Issue Found successful_inhibition Successful Inhibition consider_cell_line->successful_inhibition Sensitivity Confirmed consider_cell_line->reassess_protocol Low Sensitivity G cluster_0 Autophagy Regulation mTOR mTORC1 ULK1_complex ULK1 Complex mTOR->ULK1_complex VPS34_complex VPS34 Complex (Beclin-1, VPS34, ATG14) ULK1_complex->VPS34_complex PI3P PI3P Production VPS34_complex->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome This compound This compound This compound->VPS34_complex G start Start: Cell Seeding treatment Treatment: - Vehicle - this compound - Inducer - this compound + Inducer start->treatment analysis Analysis: - Western Blot (LC3, p62) - Fluorescence Microscopy treatment->analysis data_quant Data Quantification analysis->data_quant interpretation Interpretation of Results data_quant->interpretation

References

Technical Support Center: Assessing SAR405's Impact on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals utilizing SAR405 in their experiments. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when assessing cell viability in the context of this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (PIK3C3).[1][2][3] Its primary mechanism of action is the inhibition of autophagy, a cellular process for degrading and recycling cellular components.[1][4][5] this compound also disrupts vesicle trafficking from late endosomes to lysosomes.[3][4][5]

Q2: Does this compound directly impact cell viability?

A2: At concentrations effective for inhibiting autophagy, this compound has been shown to not be directly cytotoxic. For instance, in an MTT assay on A549 lung carcinoma cells, this compound at concentrations ranging from 15.6 to 500 nM for up to 72 hours did not significantly affect cell viability.[6] This suggests that observed effects on autophagy are not a secondary consequence of general cytotoxicity.[6]

Q3: Can this compound affect the results of my cell viability assay?

A3: While this compound itself may not be cytotoxic at effective concentrations, it is crucial to consider potential artifacts in any cell viability assay. High concentrations of any compound can lead to issues like precipitation, which may interfere with optical readings.[7] Additionally, the solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, so a vehicle control is essential.[8]

Q4: I am observing a decrease in cell proliferation with this compound treatment. Is this expected?

A4: Yes, a reduction in cell proliferation can be an expected outcome of this compound treatment, particularly in combination with other agents. This compound has been shown to synergize with mTOR inhibitors, such as everolimus, to significantly reduce cell proliferation in tumor cells.[4][5][9][10] This anti-proliferative effect is a key area of interest for its potential therapeutic applications.

Q5: How can I confirm that this compound is inhibiting autophagy in my cell line?

A5: The most common method to monitor autophagy is by observing the conversion of LC3-I to LC3-II via Western blotting.[1] An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. Treatment with this compound should prevent this conversion.[1][4] Another method is to use fluorescence microscopy to observe the localization of GFP-LC3. In untreated, autophagy-induced cells, GFP-LC3 will appear as puncta, while this compound treatment should result in a more diffuse cytoplasmic signal.[11]

Troubleshooting Guide

Observation Potential Cause Recommended Action
Unexpectedly high cell viability at high this compound concentrations. 1. Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, scattering light and leading to artificially high absorbance readings in assays like MTT.[7] 2. Direct Assay Interference: The compound may directly react with the assay reagent (e.g., reducing MTT tetrazolium salt).[7]1. Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitation. 2. Solubility Check: Determine the solubility limit of this compound in your specific cell culture medium. 3. "No-Cell" Control: Run a control plate with media, this compound at various concentrations, and the viability assay reagent, but without cells, to check for direct chemical interference.[12]
High background in control wells (vehicle only). 1. Solvent Cytotoxicity: The solvent (e.g., DMSO) used to dissolve this compound may be at a toxic concentration.[8] 2. Media Component Interference: Phenol (B47542) red or other media components can interfere with some assay reagents.[13]1. Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a solvent toxicity curve. 2. Use Phenol Red-Free Media: If interference is suspected, switch to a phenol red-free medium for the duration of the assay.
Inconsistent results between experiments. 1. Cell Density Variation: The initial number of cells seeded can significantly impact the final readout of a viability assay. 2. Reagent Instability: Assay reagents can be sensitive to light and temperature.[12]1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Proper Reagent Handling: Store and handle all assay reagents according to the manufacturer's instructions, protecting them from light and ensuring they are at the correct temperature before use.
This compound does not appear to inhibit autophagy. 1. Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit Vps34 in your specific cell line. 2. Incorrect Assay Timing: The time point chosen for analysis may not be optimal to observe the effect.1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for autophagy inhibition in your cell line. 2. Time-Course Experiment: Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing autophagy inhibition.

Data Presentation

Table 1: this compound Potency Across Different Assays

Assay Type Target/Process Cell Line IC50 / Kd Reference
Biochemical AssayVps34 (PIK3C3)Recombinant Human1.2 nM (IC50)[1]
Biophysical AssayVps34 (PIK3C3)Recombinant Human1.5 nM (Kd)[2][3]
Cellular Assay (Autophagy)Autophagosome FormationGFP-FYVE HeLa42 nM (IC50)[1]
Cellular Assay (Autophagy)Starvation-induced AutophagyGFP-LC3 HeLa419 nM (IC50)[1]
Cellular Assay (Proliferation)Cell Proliferation (in combination with Everolimus)H1299380 nM (IC40)[11]

Table 2: Example MTT Assay Data for this compound in A549 Cells (72h)

This compound Concentration (nM) Mean Cell Viability (%) Standard Deviation
0 (Control)1005.2
15.698.74.8
31.2599.15.1
62.597.54.9
12596.85.3
25095.45.5
50094.95.7
Data is illustrative and based on findings reported in literature where no significant cytotoxicity was observed at these concentrations.[6]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the highest this compound treatment).[8]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.

2. Western Blot for LC3 Conversion

This protocol is for monitoring the inhibition of autophagy by this compound.

  • Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate time. Include positive (e.g., starvation or mTOR inhibitor treatment) and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An inhibition of the increase in the LC3-II/LC3-I ratio in this compound-treated cells compared to the positive control indicates autophagy inhibition.

Mandatory Visualizations

SAR405_Signaling_Pathway cluster_upstream Upstream Regulation cluster_autophagy Autophagy Machinery Growth_Factors Growth Factors / Nutrient Status mTORC1 mTORC1 Growth_Factors->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex | Vps34_Complex Vps34 Complex (PIK3C3) mTORC1->Vps34_Complex | ULK1_Complex->Vps34_Complex Autophagosome Autophagosome Formation Vps34_Complex->Autophagosome This compound This compound This compound->Vps34_Complex Inhibition

Caption: this compound inhibits the Vps34 complex, a key step in autophagosome formation.

Experimental_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_assay Viability Assay Seed_Cells Seed Cells in 96-well Plate Cell_Attachment Allow Cells to Attach (Overnight) Seed_Cells->Cell_Attachment Treat_Cells Treat Cells with this compound (e.g., 24-72h) Cell_Attachment->Treat_Cells Prepare_this compound Prepare this compound Dilutions & Vehicle Control Prepare_this compound->Treat_Cells Add_Reagent Add Viability Reagent (e.g., MTT) Treat_Cells->Add_Reagent Incubate Incubate (2-4h) Add_Reagent->Incubate Read_Plate Read Absorbance/ Fluorescence Incubate->Read_Plate Data_Analysis Calculate % Viability vs Control Read_Plate->Data_Analysis Analyze Data

Caption: Workflow for assessing cell viability after this compound treatment.

Caption: Logical approach to troubleshooting inconsistent cell viability results.

References

Validation & Comparative

Validating the On-Target Effects of Sar405 on Vps34: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sar405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34, with other known Vps34 inhibitors. The on-target effects of this compound are validated through experimental data, with detailed methodologies provided for key assays. This information is intended to assist researchers in selecting the most appropriate tool compound for their studies in autophagy, vesicle trafficking, and cancer biology.

Introduction to Vps34 and the Role of this compound

Vacuolar protein sorting 34 (Vps34) is a lipid kinase that plays a critical role in fundamental cellular processes, including autophagy and endosomal trafficking.[1] It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid messenger that recruits effector proteins to initiate the formation of autophagosomes and to regulate vesicle sorting.[1] Given its central role in these pathways, dysregulation of Vps34 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1]

This compound is a first-in-class, potent, and highly selective ATP-competitive inhibitor of Vps34.[2] It has been shown to effectively block autophagy and disrupt vesicle trafficking by binding to the ATP-binding cleft of Vps34.[2] This guide will delve into the experimental validation of these on-target effects and compare the performance of this compound with other commercially available Vps34 inhibitors.

Comparative Analysis of Vps34 Inhibitors

The following table summarizes the key performance indicators of this compound and other well-characterized Vps34 inhibitors.

InhibitorTargetIC50 (in vitro)KdCellular Potency (IC50)Selectivity Highlights
This compound Vps34 1.2 nM [3]1.5 nM [4]27 nM (GFP-FYVE assay) [2]Highly selective over class I and II PI3Ks and mTOR. [2]
VPS34-IN1Vps34~25 nM[5]Not Reported~100 nM (PtdIns(3)P reduction)[5]Highly selective; no significant inhibition of 340 protein kinases and 25 lipid kinases at 1 µM.[5]
PIK-IIIVps3418 nM[6]Not ReportedNot ReportedSelective for Vps34 over PI(3)Kδ (IC50 = 1.2 µM).[6]
AutophinibVps3419 nM[7]Not Reported40 nM (Rapamycin-induced autophagy)[1]Targets Vps34; does not inhibit other lipid kinases, mTOR, and TBK1.[7]

On-Target Validation of this compound

The efficacy and specificity of this compound in targeting Vps34 are validated through a series of biochemical and cellular assays.

Biochemical Validation: Direct Inhibition of Vps34 Kinase Activity

The most direct measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target in a cell-free system. The IC50 value of this compound against recombinant Vps34 has been determined to be 1.2 nM, demonstrating its high potency at the biochemical level.[3]

Cellular Validation: Inhibition of Cellular Vps34 Activity (GFP-FYVE Assay)

The on-target activity of this compound within a cellular context is crucial to validate its utility as a research tool. The GFP-FYVE assay is a widely used method to monitor cellular Vps34 activity. This assay utilizes a fusion protein of Green Fluorescent Protein (GFP) and the FYVE domain, which specifically binds to PI(3)P. Under normal conditions, Vps34-produced PI(3)P on endosomal membranes recruits the GFP-FYVE probe, resulting in a punctate fluorescence pattern. Inhibition of Vps34 leads to a decrease in PI(3)P levels, causing the GFP-FYVE probe to disperse throughout the cytoplasm. This compound treatment of cells expressing GFP-FYVE results in a dose-dependent dispersal of the punctate fluorescence, with a cellular IC50 of 27 nM.[2]

Cellular Validation: Inhibition of Autophagy (GFP-LC3 Assay)

A primary downstream consequence of Vps34 inhibition is the blockade of autophagy. The GFP-LC3 assay is a standard method for monitoring autophagosome formation. In this assay, the microtubule-associated protein 1A/1B-light chain 3 (LC3) is tagged with GFP. Upon autophagy induction, the cytosolic GFP-LC3 is lipidated and recruited to the autophagosome membrane, appearing as fluorescent puncta. Treatment with a Vps34 inhibitor prevents the formation of these puncta. This compound has been shown to potently inhibit starvation- and mTOR inhibitor-induced autophagosome formation.[2] For instance, in cells treated with the mTOR inhibitor AZD8055 to induce autophagy, this compound prevented the formation of GFP-LC3 puncta with an IC50 of 42 nM.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34_complex Vps34 Complex cluster_downstream Downstream Effects Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 |-- Vps34 Vps34 mTORC1->Vps34 |-- Beclin-1 Beclin-1 PI PI Vps15 Vps15 Atg14L Atg14L PI(3)P PI(3)P PI->PI(3)P Vps34 Autophagosome\nFormation Autophagosome Formation PI(3)P->Autophagosome\nFormation Vesicle\nTrafficking Vesicle Trafficking PI(3)P->Vesicle\nTrafficking This compound This compound This compound->Vps34 Inhibition

Caption: Vps34 signaling pathway in autophagy.

GFP_FYVE_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_imaging Imaging & Analysis Cells expressing\nGFP-FYVE Cells expressing GFP-FYVE Add this compound or\nvehicle control Add this compound or vehicle control Cells expressing\nGFP-FYVE->Add this compound or\nvehicle control Incubate Incubate Add this compound or\nvehicle control->Incubate Image cells\n(fluorescence microscopy) Image cells (fluorescence microscopy) Incubate->Image cells\n(fluorescence microscopy) Quantify GFP-FYVE\ndistribution Quantify GFP-FYVE distribution Image cells\n(fluorescence microscopy)->Quantify GFP-FYVE\ndistribution

Caption: Experimental workflow for the GFP-FYVE assay.

GFP_LC3_Workflow cluster_cell_culture_lc3 Cell Culture cluster_induction_treatment Induction & Treatment cluster_imaging_analysis_lc3 Imaging & Analysis Cells expressing\nGFP-LC3 Cells expressing GFP-LC3 Induce autophagy\n(e.g., starvation) Induce autophagy (e.g., starvation) Cells expressing\nGFP-LC3->Induce autophagy\n(e.g., starvation) Treat with this compound or\nvehicle control Treat with this compound or vehicle control Induce autophagy\n(e.g., starvation)->Treat with this compound or\nvehicle control Incubate Incubate Treat with this compound or\nvehicle control->Incubate Image cells\n(fluorescence microscopy) Image cells (fluorescence microscopy) Incubate->Image cells\n(fluorescence microscopy) Quantify GFP-LC3\npuncta Quantify GFP-LC3 puncta Image cells\n(fluorescence microscopy)->Quantify GFP-LC3\npuncta

Caption: Experimental workflow for the GFP-LC3 assay.

Experimental Protocols

GFP-FYVE Assay for Vps34 Inhibition

This protocol is adapted from established methods to assess the cellular activity of Vps34 inhibitors.

1. Cell Culture and Seeding:

  • Culture U2OS cells stably expressing a GFP-2xFYVE construct in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418 for selection.
  • Seed cells in a 96-well imaging plate at a density that allows for individual cell analysis after overnight incubation.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.
  • Add the compounds to the cells and incubate for 1 hour at 37°C. A vehicle control (e.g., DMSO) should be included.

3. Cell Fixation and Staining:

  • Gently remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Stain the nuclei with a fluorescent DNA dye (e.g., Hoechst) for 10 minutes.
  • Wash the cells again with PBS.

4. Imaging and Analysis:

  • Acquire images using a high-content imaging system or a fluorescence microscope.
  • Use image analysis software to identify individual cells based on the nuclear stain.
  • Quantify the distribution of the GFP-FYVE signal within each cell. A common metric is the ratio of the standard deviation of pixel intensities in the cytoplasm to the mean intensity, where a decrease indicates dispersal of the signal.
  • Calculate the IC50 value by fitting the dose-response curve.

GFP-LC3 Autophagy Assay

This protocol outlines the steps to measure the inhibition of autophagosome formation.[8]

1. Cell Culture and Seeding:

  • Culture cells stably expressing GFP-LC3 (e.g., MEF-GFP-LC3 or HeLa-GFP-LC3) in appropriate media.[8]
  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.[8]

2. Autophagy Induction and Compound Treatment:

  • To induce autophagy, replace the complete medium with starvation medium (e.g., Earle's Balanced Salt Solution) or treat with an mTOR inhibitor (e.g., AZD8055).
  • Simultaneously, treat the cells with a dilution series of this compound or control compounds. Include a vehicle control.
  • Incubate for a period sufficient to induce robust autophagy (e.g., 2-4 hours).

3. Cell Fixation and Staining:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
  • Wash three times with PBS.
  • Stain the nuclei with a fluorescent DNA dye.
  • Wash again with PBS.

4. Imaging and Analysis:

  • Acquire images using a high-content imaging system.
  • Use image analysis software to identify individual cells and quantify the number and/or area of GFP-LC3 puncta per cell.[8]
  • Normalize the puncta count to the number of cells.
  • Determine the IC50 value by plotting the normalized puncta count against the inhibitor concentration.

Conclusion

The experimental data presented in this guide validate this compound as a highly potent and selective inhibitor of Vps34. Its on-target effects, including the disruption of PI(3)P-dependent signaling and the inhibition of autophagy, have been robustly demonstrated in established cellular assays. When compared to other Vps34 inhibitors, this compound exhibits excellent potency and a favorable selectivity profile, making it a valuable tool for researchers investigating the multifaceted roles of Vps34 in health and disease. The detailed protocols provided herein should enable researchers to effectively utilize these assays to further explore the function of Vps34 and the effects of its inhibition.

References

A Comparative Guide to PI3K Inhibition: Sar405 vs. Wortmannin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of the phosphoinositide 3-kinase (PI3K) signaling pathway, the choice of a suitable inhibitor is paramount. This guide provides an objective comparison of two prominent PI3K inhibitors, Sar405 and wortmannin (B1684655), highlighting their distinct mechanisms, selectivity profiles, and experimental considerations.

At a Glance: Key Differences

This compound emerges as a highly selective, ATP-competitive inhibitor of the class III PI3K, Vps34, crucial for autophagy and vesicle trafficking.[1][2][3] In stark contrast, wortmannin is a broad-spectrum, covalent, and irreversible inhibitor of class I, II, and III PI3Ks.[4][5] This fundamental difference in their mode of action and target specificity dictates their application in research. While this compound is a tool for dissecting the specific roles of Vps34, wortmannin is often employed for pan-PI3K inhibition, albeit with a higher potential for off-target effects.[4][6]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the quantitative data for this compound and wortmannin, providing a clear comparison of their inhibitory activities.

Table 1: Inhibitor Potency against Primary Targets

InhibitorTargetIC50KdMechanism of Action
This compound Vps34 (PIK3C3)~1 nM[1][3]1.5 nM[1][2]ATP-competitive, Reversible
Wortmannin Pan-PI3K (Class I, II, III)~2-5 nM[4][7]N/ACovalent, Irreversible

Table 2: Selectivity Profile and Off-Target Effects

InhibitorHigh-Affinity TargetsKnown Off-Targets (at higher concentrations)Notes
This compound Vps34 (Class III PI3K)Not active against Class I and II PI3Ks or mTOR at concentrations up to 10 µM.[1][3][6]Exhibits an exquisite selectivity profile, making it a precise tool for studying Vps34.[2][6]
Wortmannin Pan-PI3K (Class I, II, III)mTOR, DNA-PKcs, ATM, ATR, PLK1, PLK3, MLCK, MAPK.[4][5][8]Non-specific inhibition profile.[4] It is unstable in solution with a short half-life of about 10 minutes in tissue culture.[4]

Signaling Pathways and Inhibitor Mechanisms

The PI3K signaling pathway is a critical regulator of diverse cellular processes. The following diagrams illustrate the pathway and the distinct mechanisms of this compound and wortmannin.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K Classes RTK Receptor Tyrosine Kinase (RTK) PI3K_I Class I PI3K RTK->PI3K_I Activation PIP2 PIP2 PIP3 PIP3 PI3K_I->PIP3 Phosphorylation PI3K_II Class II PI3K PI3K_II->PIP3 PI3K_III Class III PI3K (Vps34) Autophagy_Complex Autophagy Initiation Complex PI3K_III->Autophagy_Complex Activation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Autophagosome Autophagosome Formation Autophagy_Complex->Autophagosome This compound This compound This compound->PI3K_III Wortmannin Wortmannin Wortmannin->PI3K_I Wortmannin->PI3K_II Wortmannin->PI3K_III This compound This compound Competitive Reversible, ATP-Competitive Binding This compound->Competitive Wortmannin Wortmannin Covalent Irreversible, Covalent Bonding Wortmannin->Covalent ATP_S ATP Binding Site of Vps34 ATP_W ATP Binding Site of PI3Ks Lysine Lysine Residue in Catalytic Domain Lysine->ATP_W Located within Competitive->ATP_S Covalent->Lysine start Start: Seed Cells treatment Treat with Inhibitor (this compound or Wortmannin) & Controls start->treatment incubation Incubate for Defined Period treatment->incubation assay_choice Select Assay incubation->assay_choice kinase_assay In Vitro Kinase Assay (e.g., HTRF) assay_choice->kinase_assay Biochemical western_blot Western Blot for Downstream Signaling (e.g., p-AKT) assay_choice->western_blot Cellular reaction Enzymatic Reaction with Substrate & ATP kinase_assay->reaction lysis Cell Lysis & Protein Quantification western_blot->lysis sds_page SDS-PAGE & Transfer lysis->sds_page probing Antibody Probing & Detection sds_page->probing data_analysis_wb Data Analysis: Quantify Band Intensity probing->data_analysis_wb end End: Compare Inhibitor Efficacy data_analysis_wb->end detection Signal Detection reaction->detection data_analysis_ka Data Analysis: Calculate IC50 detection->data_analysis_ka data_analysis_ka->end

References

A Comparative Analysis of Sar405 and Other Vps34 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, experimental validation, and signaling pathways of leading Vacuolar Protein Sorting 34 (Vps34) inhibitors, providing a critical resource for researchers in autophagy, oncology, and neurodegenerative diseases.

This guide offers an objective comparison of Sar405 with other prominent Vps34 inhibitors, including PIK-III and Vps34-IN1. The information presented is curated from peer-reviewed studies and technical datasheets to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.

Introduction to Vps34

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a crucial role in intracellular membrane trafficking.[1] It catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P).[2] This lipid second messenger is essential for the initiation of autophagy, a cellular recycling process, and for endosomal sorting.[2][3] Vps34 exists in two main complexes: Complex I, with ATG14L, is primarily involved in autophagy, while Complex II, containing UVRAG, regulates endocytic trafficking.[4][5] Given its central role in these fundamental cellular processes, Vps34 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders.

Comparative Performance of Vps34 Inhibitors

The development of potent and selective Vps34 inhibitors has been instrumental in dissecting its physiological and pathological roles. This compound, PIK-III, and Vps34-IN1 are among the most characterized small molecule inhibitors. Their performance metrics are summarized below.

InhibitorTargetIC50 (in vitro)KdSelectivityKey Cellular Effects
This compound Vps341.2 nM[6], 1 nM[7]1.5 nM[6][7]Highly selective against class I and II PI3Ks and mTOR.[7][8][9]Potent inhibitor of autophagy induced by starvation or mTOR inhibition.[6][10] Disrupts vesicle trafficking from late endosomes to lysosomes.[7][8]
PIK-III Vps3418 nM[11][12]Not ReportedAt least 100-fold selectivity for Vps34 over other PI3Ks.[5]Effectively inhibits autophagy and LC3 lipidation.[11][12] Stabilizes autophagy substrates.[12]
Vps34-IN1 Vps34~25 nM[13][14]Not ReportedHighly selective; does not significantly inhibit class I or II PI3Ks.[14][15]Modulates autophagy.[13][14] Reduces PtdIns(3)P levels at endosomes and suppresses SGK3 activation.[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

Vps34_Autophagy_Pathway cluster_PI3P PI(3)P Production cluster_Autophagosome Autophagosome Formation Stress Nutrient Deprivation mTORC1 mTORC1 (Active) Stress->mTORC1 Vps34 Vps34/PIK3C3 mTORC1->Vps34 Inhibits Beclin1 Beclin-1 PI3P PtdIns(3)P Vps34->PI3P Phosphorylates ATG14L ATG14L Vps15 Vps15 PIP PtdIns Autophagy Autophagosome Biogenesis PI3P->Autophagy Recruits Effectors & Initiates Inhibitors This compound, PIK-III, Vps34-IN1 Inhibitors->Vps34 Inhibits

Caption: Vps34 signaling pathway in autophagy initiation.

Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo, 32P-ATP) IC50 Determine IC50 KinaseAssay->IC50 CellCulture Treat Cells with Inhibitor (e.g., HeLa, U2OS) AutophagyAssay Autophagy Flux Assay (e.g., GFP-LC3 puncta, p62 degradation) CellCulture->AutophagyAssay EndocytosisAssay Endocytosis/Trafficking Assay (e.g., GFP-FYVE localization) CellCulture->EndocytosisAssay KinomeScan Kinome-wide Panel Screening Selectivity Assess Off-Target Effects KinomeScan->Selectivity Start Vps34 Inhibitor (e.g., this compound) Start->KinaseAssay Test Potency Start->CellCulture Evaluate Cellular Activity Start->KinomeScan Determine Specificity

Caption: Experimental workflow for Vps34 inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Vps34 inhibitors.

In Vitro Vps34 Kinase Assay (Radiolabeling)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Vps34.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • Phosphatidylinositol (PtdIns) liposomes

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 67 mM NaCl, 10 mM MnCl₂, 1 mM DTT, 0.02% CHAPS

  • ATP Mix: 5 µM ATP with 3 µCi [γ-³²P]ATP per reaction

  • Inhibitor of choice (e.g., this compound) dissolved in DMSO

  • Reaction termination solution: Chloroform/Methanol/HCl (100:200:3.5 by vol.)

  • Silica 60 TLC plates

  • Phosphorimager for detection

Procedure:

  • Prepare serial dilutions of the Vps34 inhibitor in DMSO.

  • In a reaction tube, combine 50 ng of the recombinant Vps34/Vps15 complex with PtdIns liposomes in the assay buffer.

  • Add the diluted inhibitor or DMSO (for control) to the reaction tubes and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP mix.

  • Incubate the reaction for 30 minutes at 30°C with gentle agitation.[16]

  • Stop the reaction by adding the termination solution.

  • Extract the lipids (containing the radiolabeled product).

  • Spot the extracted lipids onto a Silica 60 TLC plate and separate them using an appropriate solvent system.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Analyze the radioactive signal corresponding to PI(3)P using a phosphorimager to quantify Vps34 activity and determine the IC50 of the inhibitor.[15]

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

This cell-based assay visualizes and quantifies the formation of autophagosomes, a key step in autophagy that is inhibited by Vps34 inhibitors.

Materials:

  • HeLa or H1299 cells stably expressing GFP-LC3.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Starvation medium (e.g., EBSS).

  • Vps34 inhibitor (e.g., this compound) and/or mTOR inhibitor (e.g., AZD8055) as a positive control for autophagy induction.

  • Hoechst 33342 for nuclear staining.

  • 4% Paraformaldehyde (PFA) for cell fixation.

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Seed GFP-LC3 expressing cells in a multi-well imaging plate and allow them to adhere overnight.

  • To induce autophagy, replace the complete medium with starvation medium (EBSS).

  • Treat the cells with a dose-range of the Vps34 inhibitor (e.g., this compound at various concentrations) for 2-4 hours.[7] Include a vehicle control (DMSO) and a positive control for autophagy induction (starvation medium without inhibitor).

  • Alternatively, to test inhibition of mTOR-inhibitor-induced autophagy, treat cells in complete medium with an mTOR inhibitor (e.g., 1 µM AZD8055) in the presence or absence of the Vps34 inhibitor.[8]

  • After treatment, fix the cells with 4% PFA.

  • Stain the nuclei with Hoechst 33342.

  • Acquire images using a high-content imaging system.

  • Quantify the number of GFP-LC3 puncta (autophagosomes) per cell. A significant decrease in puncta in inhibitor-treated cells compared to the autophagy-induced control indicates inhibition.[7] The percentage of cells with puncta or the total fluorescence intensity of the puncta can be used to determine the IC50 value for autophagy inhibition.[17]

Conclusion

This compound stands out as a highly potent and exquisitely selective inhibitor of Vps34, with an IC50 in the low nanomolar range.[6][7] Its specificity for Vps34 over other PI3K isoforms and mTOR makes it a precise tool for studying the roles of Vps34 in cellular processes.[7][8][9] PIK-III and Vps34-IN1 are also potent and selective inhibitors that serve as valuable alternatives for validating findings and for use in different experimental contexts.[11][13] The choice of inhibitor will depend on the specific requirements of the experiment, including the desired potency, the cellular context, and the need to control for potential off-target effects. The provided protocols and pathway diagrams offer a foundational framework for researchers to design and interpret experiments aimed at understanding the multifaceted roles of Vps34.

References

Cross-Validation of SAR405 Results with Different Autophagy Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR405, a potent and selective Vps34/PIK3C3 inhibitor, with other autophagy modulators. We present supporting experimental data and detailed protocols to facilitate the cross-validation of this compound's effects using various key autophagy markers.

Introduction to this compound and Autophagy Inhibition

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. This compound is a first-in-class, selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34.[1][2] Vps34 is a key component of the autophagy machinery, responsible for generating phosphatidylinositol 3-phosphate (PI3P), which is essential for the initiation and progression of autophagosome formation.[3] By inhibiting Vps34, this compound effectively blocks the autophagic process at an early stage.[4][5] This guide will explore how the inhibitory effect of this compound can be monitored and validated across multiple well-established autophagy markers.

Comparative Data of this compound with Other Autophagy Inhibitors

A study led by the University of Lleida highlighted this compound as a highly effective autophagy inhibitor with low cytotoxicity compared to other commonly used inhibitors.[6] The table below summarizes the inhibitory concentrations of this compound on different autophagy-related processes.

Assay Cell Line Parameter Measured This compound IC50 Reference
Vps34 Kinase Activity-Biochemical Assay1.2 nM[1][2]
GFP-FYVE Cellular AssayHeLaVps34 cellular activity27 nM[4]
Autophagosome Formation (mTOR inhibition-induced)GFP-LC3 H1299GFP-LC3 spots42 nM[1][7]
Autophagy (Starvation-induced)GFP-LC3 HeLaGFP-LC3 puncta419 nM[1][4]

Cross-Validation of this compound's Effect Using Key Autophagy Markers

The efficacy of an autophagy inhibitor is best assessed by observing its effects on multiple markers of the autophagy pathway. Below, we compare the expected outcomes of this compound treatment on key markers versus other common autophagy modulators.

Autophagy Marker This compound Bafilomycin A1 / Chloroquine (Late-stage inhibitors) Rapamycin (mTOR inhibitor - Autophagy Inducer)
LC3-II Levels DecreaseIncrease (due to blocked degradation)Increase (due to induced formation)
p62/SQSTM1 Levels Increase (due to blocked degradation)Increase (due to blocked degradation)Decrease (due to enhanced degradation)
WIPI-1/DFCP1 Puncta Decrease/AbolishNo direct effect on formationIncrease
Autophagic Flux BlockedBlockedInduced

Experimental Protocols

Western Blot for LC3-I to LC3-II Conversion

This is one of the most common methods to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosomal membranes.[8] A decrease in the LC3-II/LC3-I ratio or the total LC3-II level upon treatment with an inhibitor like this compound indicates a blockage in autophagosome formation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, H1299) and grow to 70-80% confluency. Treat cells with this compound at various concentrations for the desired time. Include positive (e.g., starvation, rapamycin) and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease inhibitors.[9]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel. Transfer proteins to a 0.2 µm PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

Autophagic Flux Assay with Bafilomycin A1

To distinguish between a block in autophagosome formation and an increase in their degradation, an autophagic flux assay is crucial.[10] This is typically done by co-treating cells with the compound of interest and a late-stage autophagy inhibitor like Bafilomycin A1, which prevents the fusion of autophagosomes with lysosomes.[11][12]

Protocol:

  • Cell Treatment: Treat cells with this compound. For the last 2-4 hours of the treatment, add Bafilomycin A1 (100 nM) to a subset of the wells.[13]

  • Western Blot Analysis: Perform western blotting for LC3 as described above.

  • Interpretation: In control cells, Bafilomycin A1 treatment will lead to an accumulation of LC3-II. If this compound blocks autophagosome formation, there will be no significant increase in LC3-II levels in the presence of Bafilomycin A1 compared to this compound alone.[12]

p62/SQSTM1 Degradation Assay

p62/SQSTM1 is a cargo receptor that is selectively degraded by autophagy.[14][15] Inhibition of autophagy leads to the accumulation of p62.

Protocol:

  • Cell Treatment and Lysis: Treat and lyse cells as described for the LC3 western blot.

  • Western Blot Analysis: Perform western blotting using a primary antibody against p62/SQSTM1.

  • Interpretation: An increase in p62 levels upon this compound treatment indicates a blockage of autophagic degradation.[15]

WIPI-1 and DFCP1 Puncta Formation Assay

WIPI-1 and DFCP1 are PI3P-binding proteins that are recruited to the phagophore during the early stages of autophagosome formation.[3][16] this compound, by inhibiting Vps34 and thus PI3P production, is expected to prevent the formation of these puncta.

Protocol:

  • Cell Culture and Transfection: Plate cells on coverslips. If not using a stable cell line, transiently transfect cells with GFP-WIPI-1 or GFP-DFCP1 constructs.

  • Cell Treatment: Induce autophagy (e.g., by starvation) in the presence or absence of this compound.

  • Immunofluorescence: Fix, permeabilize, and mount the cells.

  • Microscopy: Visualize the cells using a fluorescence or confocal microscope.

  • Quantification: Count the number of cells with distinct GFP puncta.

  • Interpretation: A significant reduction in the number of WIPI-1 or DFCP1 puncta in this compound-treated cells indicates inhibition of the initial steps of autophagy.[3]

Signaling Pathways and Experimental Workflows

Autophagy_Pathway_and_SAR405_Inhibition cluster_0 Upstream Signaling cluster_1 Autophagosome Initiation cluster_2 Autophagosome Formation cluster_3 Autophagic Degradation mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Vps34_complex Vps34/PIK3C3 Complex ULK1_complex->Vps34_complex Activates PI3P PI3P Vps34_complex->PI3P Produces WIPIs_DFCP1 WIPIs/DFCP1 (Puncta Formation) PI3P->WIPIs_DFCP1 Recruits This compound This compound This compound->Vps34_complex Inhibits ATG_conjugation ATG Conjugation (LC3-I to LC3-II) WIPIs_DFCP1->ATG_conjugation Autophagosome Autophagosome ATG_conjugation->Autophagosome p62 p62/SQSTM1 Lysosome Lysosome Autolysosome Autolysosome BafilomycinA1 Bafilomycin A1

Western_Blot_Workflow start Cell Treatment (e.g., this compound) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-LC3, anti-p62) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of LC3-II/p62 levels detection->end

Puncta_Formation_Workflow start Transfect Cells (e.g., GFP-WIPI-1) treatment Induce Autophagy +/- this compound start->treatment fixation Fix & Permeabilize treatment->fixation microscopy Fluorescence Microscopy fixation->microscopy quantification Quantify Puncta microscopy->quantification end Assess Inhibition quantification->end

Conclusion

This compound is a highly potent and selective inhibitor of Vps34, effectively blocking autophagy at an early stage. Cross-validation of its activity using a panel of autophagy markers, including LC3-II conversion, p62/SQSTM1 degradation, and WIPI-1/DFCP1 puncta formation, provides a robust assessment of its mechanism of action. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to investigate the effects of this compound and other autophagy modulators in their specific experimental systems. The low cytotoxicity profile of this compound, as suggested by comparative studies, makes it a valuable tool for both basic research and potential therapeutic applications.[6]

References

Synergistic Potential of Saracatinib: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Saracatinib's Combination Therapies in Oncology

Saracatinib (B1683781) (AZD0530), a potent inhibitor of Src family kinases (SFKs), has demonstrated significant promise in preclinical studies for its synergistic effects when combined with a range of anti-cancer agents. This guide provides a comprehensive comparison of Saracatinib's performance in combination with other drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in advancing cancer therapeutics.

I. Comparative Efficacy of Saracatinib Combinations

The synergistic potential of Saracatinib has been evaluated across various cancer types, including gastric, prostate, and breast cancer, in combination with chemotherapy, targeted therapies, and endocrine therapies. The following tables summarize the quantitative data from key preclinical studies, highlighting the synergistic interactions observed.

Table 1: Synergistic Effects of Saracatinib with Chemotherapeutic Agents in Gastric Cancer
Gastric Cancer Cell LineCombination DrugSaracatinib IC50 (μM)Combination Drug IC50 (μM)Combination Index (CI) at ED50Synergy Level
SNU216 5-Fluorouracil< 1> 1000.61Synergy
Cisplatin< 119.90.72Synergy
NCI-N87 5-Fluorouracil< 12.50.78Synergy
Cisplatin< 11.80.82Synergy
SNU16 5-Fluorouracil> 10> 1000.71Synergy
Cisplatin> 1025.10.85Synergy
SNU601 5-Fluorouracil> 101.20.58Synergy
Cisplatin> 101.70.65Synergy
SNU620 5-Fluorouracil> 104.30.75Synergy
Cisplatin> 103.50.81Synergy
SNU638 5-Fluorouracil> 1010.10.69Synergy
Cisplatin> 106.80.77Synergy
SNU1 5-Fluorouracil> 100.21.02Additive
Cisplatin> 100.90.95Additive
SNU5 5-Fluorouracil> 100.30.98Additive
Cisplatin> 101.11.05Additive
SNU668 5-Fluorouracil> 102.10.88Synergy
Cisplatin> 102.90.92Additive
SNU719 5-Fluorouracil> 100.80.73Synergy
Cisplatin> 101.50.80Synergy

Data extracted from Nam et al., Molecular Cancer Therapeutics, 2013.

Table 2: Synergistic Effects of Saracatinib with Targeted and Endocrine Therapies
Cancer TypeCell LineCombination DrugKey Synergistic Outcomes
Prostate Cancer 22Rv1Enzalutamide (B1683756)Marked increase in apoptosis (Caspase 3/7 activation and cleaved PARP)[1][2][3][4].
Breast Cancer MDA-MB-361-LR, JIMT-1 (Lapatinib-resistant)Lapatinib (B449)Synergistically inhibited cell survival and proliferation[5][6].
Breast Cancer MCF-7TamoxifenEnhanced inhibition of cell proliferation and invasion.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with Saracatinib, the combination drug, or the combination of both at various concentrations for a specified period (e.g., 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined from the dose-response curves.

Apoptosis Detection: Annexin V Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with Saracatinib, the combination drug, or the combination of both for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Synergy Quantification: Combination Index (CI)

The Chou-Talalay method is a widely accepted method for quantifying drug synergy. The Combination Index (CI) is calculated to determine the nature of the drug interaction.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI is calculated using software such as CompuSyn, based on the dose-effect data from single and combination drug treatments.

III. Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Saracatinib combinations can be attributed to the simultaneous inhibition of multiple key signaling pathways that drive cancer cell proliferation, survival, and resistance.

A. Saracatinib in Combination with Chemotherapy and Lapatinib in Gastric Cancer

In gastric cancer, Saracatinib synergizes with chemotherapeutic agents and the HER2 inhibitor lapatinib by co-targeting critical survival pathways. Saracatinib, as a Src inhibitor, blocks the Src/FAK signaling cascade, which is crucial for cell adhesion, migration, and invasion. Furthermore, it inhibits downstream pathways including PI3K/AKT and Ras/Raf/MEK, which are central to cell proliferation and survival. When combined with lapatinib, Saracatinib enhances the inhibition of the HER2 signaling pathway, leading to a more profound blockade of downstream AKT and ERK signaling[5][7][8]. This dual inhibition overcomes potential resistance mechanisms and leads to enhanced apoptosis.

Saracatinib_Combination_Gastric_Cancer RTK Growth Factor Receptors (e.g., HER2) Src Src RTK->Src PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Integrin Integrin FAK FAK Integrin->FAK Lapatinib Lapatinib Lapatinib->RTK inhibits Saracatinib Saracatinib Saracatinib->Src inhibits Chemotherapy 5-FU / Cisplatin DNA_Damage DNA Damage Chemotherapy->DNA_Damage Src->FAK Src->PI3K Src->Ras FAK->Src Migration Migration & Invasion FAK->Migration AKT AKT PI3K->AKT Raf Raf Ras->Raf Proliferation Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_Damage->Apoptosis

Caption: Saracatinib's synergistic mechanism in gastric cancer.

B. Saracatinib in Combination with Enzalutamide in Prostate Cancer

In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key driver of tumor growth. Src kinase can phosphorylate and activate the AR, contributing to its ligand-independent activation and resistance to anti-androgen therapies like enzalutamide. Saracatinib, by inhibiting Src, prevents this phosphorylation of the AR, thereby resensitizing cancer cells to enzalutamide[1][2][3][9]. This combination leads to a significant downregulation of AR activity and a marked increase in apoptosis[1][2][3][9][4].

Saracatinib_Enzalutamide_Prostate_Cancer Androgen Androgens AR Androgen Receptor (AR) Androgen->AR AR_p Phosphorylated AR (Active) AR->AR_p ligand-dependent Src Src Src->AR_p phosphorylates (ligand-independent) Enzalutamide Enzalutamide Enzalutamide->AR inhibits Saracatinib Saracatinib Saracatinib->Src inhibits ARE Androgen Response Element (ARE) AR_p->ARE Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits

Caption: Saracatinib and Enzalutamide synergy in prostate cancer.

C. Experimental Workflow for Assessing Synergy

The following workflow outlines the key steps in evaluating the synergistic effects of Saracatinib in combination with another drug.

Synergy_Assessment_Workflow start Start cell_culture Select & Culture Cancer Cell Lines start->cell_culture single_agent Determine IC50 of Single Agents (MTT Assay) cell_culture->single_agent combination_studies Perform Combination Studies (MTT Assay) single_agent->combination_studies ci_calculation Calculate Combination Index (Chou-Talalay) combination_studies->ci_calculation apoptosis_assay Assess Apoptosis (Annexin V Assay) combination_studies->apoptosis_assay pathway_analysis Analyze Signaling Pathways (Western Blot, etc.) combination_studies->pathway_analysis data_interpretation Interpret Data & Draw Conclusions ci_calculation->data_interpretation apoptosis_assay->data_interpretation pathway_analysis->data_interpretation end End data_interpretation->end

Caption: Workflow for assessing Saracatinib's drug synergy.

IV. Conclusion

The preclinical data presented in this guide strongly support the synergistic potential of Saracatinib when combined with various anti-cancer agents. By targeting the Src signaling pathway, Saracatinib can overcome resistance mechanisms and enhance the efficacy of existing therapies. The quantitative data, particularly the Combination Index values, provide a solid rationale for further investigation of these combinations in clinical settings. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for designing future studies to fully elucidate and exploit the therapeutic benefits of Saracatinib-based combination therapies. Further research is warranted to translate these promising preclinical findings into effective clinical strategies for patients with advanced cancers.

References

A Comparative Guide to the Potency and Selectivity of Sar405

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and selectivity of Sar405, a first-in-class inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.

Introduction to this compound

This compound is a potent and highly selective, ATP-competitive inhibitor of Vps34 (also known as PIK3C3).[1][2][3][4][5][6][7] Vps34 is a crucial enzyme in the initiation of autophagy, a cellular process responsible for the degradation of cellular components. By inhibiting Vps34, this compound effectively blocks autophagosome formation.[2][4][6][8] Its high selectivity makes it a valuable tool for studying the specific roles of Vps34 in cellular processes and as a potential therapeutic agent.

Potency and Selectivity of this compound

This compound demonstrates nanomolar potency against Vps34. Experimental data reveals an IC50 of approximately 1 nM in enzymatic assays and a binding equilibrium constant (Kd) of 1.5 nM.[1][3][4][5][6] In cellular assays, this compound inhibits the Vps34-dependent localization of a GFP-FYVE reporter with an IC50 of 27 nM and prevents autophagosome formation with an IC50 of 42 nM.[2][6][7]

A key feature of this compound is its exceptional selectivity. It shows minimal activity against other PI3K class I and class II isoforms, as well as mTOR, at concentrations up to 10 μM.[1][3] This high degree of selectivity is attributed to its unique binding mode within the ATP-binding cleft of Vps34.[3][5]

Comparative Analysis with Other Kinase Inhibitors

For a broader perspective, this guide includes a comparison with inhibitors of a different kinase family, the Pim kinases, which are involved in cell proliferation and survival. AZD1208 and SGI-1776 are presented here as examples of potent kinase inhibitors. It is important to note that these inhibitors target a different class of kinases and are not direct alternatives to this compound but serve to benchmark its potency and selectivity profile within the broader landscape of kinase inhibitors.

Quantitative Data Summary
InhibitorTarget Kinase(s)IC50 (Enzymatic Assay)KdCellular IC50
This compound Vps34/PIK3C3~1 nM[1][3]1.5 nM[1][3][4][5][6]27 nM (GFP-FYVE)[2][7], 42 nM (Autophagy)[4][6]
AZD1208 Pim-1, Pim-2, Pim-30.4 nM, 5 nM, 1.9 nM[9][10]0.1 nM, 1.92 nM, 0.4 nM[11][12]<150 nM[11][12][13]
SGI-1776 Pim-1, Pim-2, Pim-37 nM, 363 nM, 69 nM[14][15][16]Not ReportedNot Reported

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's potency and selectivity.

Vps34 Enzymatic Assay (In Vitro Potency)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant Vps34.

  • Reaction Mixture Preparation : A reaction buffer is prepared containing a lipid substrate (e.g., phosphatidylinositol), purified recombinant human Vps34 enzyme, and ATP.

  • Inhibitor Addition : Serial dilutions of this compound are added to the reaction mixture.

  • Initiation and Incubation : The kinase reaction is initiated by the addition of [γ-³²P]ATP or by using a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay). The mixture is incubated at room temperature for a specified period.

  • Detection of Activity : The amount of phosphorylated substrate is measured. For radioactive assays, this involves capturing the phosphorylated lipid on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, the amount of ADP produced is quantified via a luminescence-based method.

  • IC50 Determination : The concentration of this compound that inhibits 50% of the Vps34 enzymatic activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Autophagy Assay (Cellular Potency)

This assay measures the effect of the inhibitor on autophagy in a cellular context.

  • Cell Culture and Treatment : A suitable cell line (e.g., GFP-LC3 HeLa or H1299 cells) is cultured.[1][4] The cells are then treated with varying concentrations of this compound. Autophagy can be induced by starvation (e.g., incubation in EBSS) or by treatment with an mTOR inhibitor like AZD8055.[1][4][8]

  • LC3-II Conversion Analysis : The conversion of LC3-I to LC3-II, a marker of autophagosome formation, is assessed. This can be done via Western blotting to detect the lipidated form (LC3-II) or by fluorescence microscopy/imaging cytometry to quantify the formation of GFP-LC3 puncta (autophagosomes).[1][4]

  • IC50 Calculation : The concentration of this compound that causes a 50% reduction in LC3-II conversion or GFP-LC3 puncta formation is determined.

Kinase Selectivity Profiling

This experiment assesses the specificity of the inhibitor against a panel of other kinases.

  • Kinase Panel : A broad panel of purified recombinant kinases (e.g., other PI3K isoforms, mTOR, protein kinases) is used.

  • Inhibitor Concentration : this compound is tested at a fixed, high concentration (e.g., 1 µM or 10 µM) against each kinase in the panel.[1][3]

  • Activity Measurement : The enzymatic activity of each kinase in the presence of this compound is measured using methods similar to the in vitro potency assay.

  • Selectivity Determination : The percentage of inhibition for each kinase is calculated. High selectivity is demonstrated if this compound potently inhibits the target kinase (Vps34) while showing minimal inhibition of other kinases in the panel.

Visualizations

Signaling Pathway of this compound in Autophagy

Sar405_Pathway cluster_cell Cell Autophagy Signal\n(e.g., Starvation, mTOR inhibition) Autophagy Signal (e.g., Starvation, mTOR inhibition) Vps34 Complex Vps34 Complex Autophagy Signal\n(e.g., Starvation, mTOR inhibition)->Vps34 Complex PI(3)P Production PI(3)P Production Vps34 Complex->PI(3)P Production Catalyzes Autophagosome Formation Autophagosome Formation PI(3)P Production->Autophagosome Formation Autophagy Autophagy Autophagosome Formation->Autophagy This compound This compound This compound->Vps34 Complex Inhibits Kinase_Inhibitor_Workflow cluster_invitro In Vitro Potency (Enzymatic Assay) cluster_cellular Cellular Potency (Cell-based Assay) A1 Prepare Reaction: Enzyme + Substrate + ATP A2 Add Inhibitor (Serial Dilutions) A1->A2 A3 Measure Enzymatic Activity A2->A3 A4 Calculate IC50 A3->A4 B1 Culture Cells B2 Treat with Inhibitor (Dose-Response) B1->B2 B3 Measure Cellular Endpoint (e.g., Autophagy, Proliferation) B2->B3 B4 Calculate IC50 B3->B4

References

Validating Sar405's Selectivity: A Comparative Guide to its Lack of Activity on Class I PI3Ks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sar405's Performance Against Alternative PI3K Inhibitors with Supporting Experimental Data.

This compound has emerged as a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34), with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, approximately 1.2 nM.[1] This remarkable selectivity is crucial for its utility as a specific tool to probe the function of Vps34 in cellular processes, most notably autophagy, and for its potential therapeutic applications.[2][3][4] This guide provides a comprehensive validation of the lack of this compound activity on class I PI3Ks, presenting comparative data with other well-characterized PI3K inhibitors and detailing the experimental protocols used to determine these selectivities.

Unparalleled Selectivity: this compound's Inertia Towards Class I PI3Ks

Biochemical assays are fundamental in determining the potency and selectivity of kinase inhibitors. For this compound, these assays have consistently demonstrated its exquisite selectivity for Vps34 over other PI3K family members. While this compound potently inhibits Vps34, it exhibits no significant activity against class I and class II PI3K isoforms at concentrations up to 10 µM.[1][5]

In a direct comparison of biochemical IC50 values, this compound stands in stark contrast to pan-PI3K inhibitors and even some isoform-selective inhibitors that retain activity across multiple class I isoforms.

InhibitorTarget ClassPI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)Vps34 (PIK3C3) IC50 (nM)
This compound Class III Selective >10,000 >10,000 >10,000 >10,000 ~1.2
Buparlisib (BKM120)Pan-Class I521662621162,400
Pictilisib (GDC-0941)Pan-Class I333753>10,000
Alpelisib (BYL719)α-selective51,156290250Not Reported
Idelalisib (CAL-101)δ-selective8,6004,000892.5Not Reported

Table 1: Comparative biochemical IC50 values of this compound and other representative PI3K inhibitors against Class I PI3K isoforms and Vps34. Data is compiled from multiple sources. It is important to note that assay conditions can vary between studies.

While direct enzymatic inhibition data is the gold standard, competitive binding assays can also provide insights into selectivity. In one such assay, at a high concentration of 1 µM, this compound showed moderate displacement of a ligand from PI3Kα (39%), PI3Kβ (68%), and PI3Kδ (63%).[5] This suggests some interaction at a concentration several orders of magnitude above its Vps34 IC50, but it does not represent enzymatic inhibition and further underscores its selectivity.

The PI3K Signaling Landscape

The phosphoinositide 3-kinase (PI3K) family is a group of lipid kinases that play crucial roles in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K signaling pathway is a common feature in many human diseases, particularly cancer. The PI3K family is divided into three main classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the class I catalytic subunit: p110α, p110β, p110γ, and p110δ, each with distinct tissue distribution and functions. This compound, by selectively targeting the class III PI3K Vps34, allows for the specific interrogation of autophagy and endosomal trafficking pathways without perturbing the critical signaling cascades mediated by class I PI3Ks.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GPCR G-Protein Coupled Receptor (GPCR) ClassI_PI3K Class I PI3K (p110α/β/γ/δ) RTK->ClassI_PI3K GPCR->ClassI_PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 ClassI_PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->ClassI_PI3K substrate AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Vps34_Complex Class III PI3K (Vps34 Complex) PI PI Vps34_Complex->PI phosphorylates PI3P PI(3)P PI->Vps34_Complex substrate Autophagy Autophagy PI3P->Autophagy This compound This compound This compound->Vps34_Complex Pan_Inhibitors Pan-PI3K Inhibitors Pan_Inhibitors->ClassI_PI3K

Caption: Simplified PI3K signaling pathways.

Experimental Protocols for Determining PI3K Inhibitor Selectivity

The validation of this compound's selectivity relies on robust and well-defined experimental methodologies. The following outlines a typical in vitro kinase assay protocol used to determine the IC50 values of PI3K inhibitors.

In Vitro Biochemical Kinase Assay (e.g., HTRF® or ADP-Glo™)

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against a specific PI3K isoform.

Principle: These assays quantify the enzymatic activity of a purified PI3K isoform by measuring the production of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), or the consumption of its co-substrate, ATP. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay typically involves a competitive immunoassay for PIP3, while the ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) and Vps34/Vps15 complex.

  • Lipid substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) or Phosphatidylinositol (PI).

  • ATP.

  • Test compound (e.g., this compound) serially diluted in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

  • Detection reagents (specific to the assay format, e.g., HTRF® antibodies or ADP-Glo™ reagents).

  • Microplates (e.g., 384-well low-volume).

  • Plate reader capable of detecting the assay signal (e.g., HTRF®-compatible or luminescence reader).

Procedure:

  • Compound Dispensing: A serial dilution of the test compound (and vehicle control, DMSO) is dispensed into the wells of the microplate.

  • Enzyme Addition: The purified PI3K enzyme is added to each well.

  • Pre-incubation: The plate is incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the lipid substrate and ATP.

  • Reaction Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the detection reagents are added according to the manufacturer's protocol.

  • Signal Measurement: After a final incubation, the signal (fluorescence or luminescence) is measured using the appropriate plate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software.

Experimental_Workflow Start Start Compound_Dispensing Dispense Serial Dilution of Test Compound (e.g., this compound) Start->Compound_Dispensing Enzyme_Addition Add Purified PI3K Isoform Compound_Dispensing->Enzyme_Addition Pre_incubation Pre-incubate (15-30 min) Enzyme_Addition->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate (PIP2/PI) and ATP Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate (e.g., 60 min) Reaction_Initiation->Reaction_Incubation Termination_Detection Terminate Reaction and Add Detection Reagents Reaction_Incubation->Termination_Detection Signal_Measurement Measure Signal (Fluorescence/Luminescence) Termination_Detection->Signal_Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Value Signal_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Assay Workflow.

Conclusion

The extensive body of experimental evidence robustly validates the lack of this compound activity on class I PI3Ks. Its high potency and exquisite selectivity for the class III PI3K, Vps34, make it an invaluable tool for dissecting the specific roles of autophagy and endosomal trafficking in health and disease. For researchers in the field of drug discovery and cell signaling, this compound provides a level of precision that is unattainable with pan-PI3K or less selective inhibitors, thereby enabling clearer interpretation of experimental results and paving the way for the development of novel therapeutic strategies targeting specific arms of the PI3K signaling network.

References

Safety Operating Guide

Proper Disposal Procedures for SAR405: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the Vps34 inhibitor SAR405, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals utilizing the potent and selective Vps34 inhibitor, this compound, adherence to strict safety and disposal protocols is paramount. This guide provides detailed, step-by-step procedures for the proper management of this compound waste, from unused compounds to contaminated laboratory materials. By implementing these best practices, laboratories can minimize risks to personnel and the environment, fostering a culture of safety and responsibility.

Immediate Safety and Handling Precautions

This compound is a potent bioactive small molecule that requires careful handling. While a specific comprehensive hazard profile is not fully detailed in publicly available safety data sheets, researchers should treat it as a potentially hazardous substance. Always consult the material safety data sheet (MSDS) provided by the supplier for the most current information.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.

Engineering Controls:

  • Fume Hood: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Step-by-Step Disposal Procedures

Proper disposal of this compound and associated waste is critical. All waste must be collected and disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.

Unused this compound Powder (Solid Waste)
  • Containerization: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible waste container.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the principal investigator and laboratory contact information

  • Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible wastes.

This compound Solutions (Liquid Waste)
  • Segregation: this compound is a halogenated organic compound. As such, liquid waste containing this compound should be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams to avoid increased disposal costs and potential reactions.

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic Solvents" and list all constituents, including this compound and the solvent(s) used (e.g., DMSO, ethanol). Maintain a running log of the contents and their approximate percentages.

  • Storage: Keep the container sealed when not in use and store it in secondary containment (e.g., a chemical-resistant tray) within a designated satellite accumulation area.

Contaminated Labware (Solid Waste)

Disposable items that have come into contact with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Pipette Tips, Tubes, etc. Collect in a designated, lined, and sealed container labeled "Hazardous Waste: Chemically Contaminated Labware."
Gloves, Bench Paper, etc. Place in a dedicated, sealed bag or container clearly marked as "Hazardous Waste: Chemically Contaminated Debris."
Glassware (Reusable) Decontaminate by rinsing with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's EHS guidelines.
Cell Culture Media Containing this compound (Liquid Waste)
  • Deactivation of Biologicals: If the cell culture media contains potentially infectious agents, it must first be decontaminated according to your institution's biosafety protocols (e.g., by adding bleach to a final concentration of 10% and allowing sufficient contact time).

  • Chemical Waste Collection: After biological decontamination, the media must be collected as hazardous chemical waste due to the presence of this compound.

  • Containerization and Labeling: Collect the decontaminated media in a sealed, leak-proof container. Label it as "Hazardous Waste" and list all chemical constituents, including the decontaminating agent (e.g., "treated with bleach") and this compound.

  • Disposal: Arrange for pickup by your institution's hazardous waste management service.

Experimental Protocols: Waste Minimization

The most effective disposal procedure begins with waste minimization.

  • Purchase only the required amount of this compound.

  • Prepare stock solutions in quantities that will be used within their stability period.

  • Design experiments to use the minimum effective concentration of the compound.

Chemical Inactivation: Considerations

While no specific, validated laboratory-scale protocol for the chemical inactivation of this compound is readily available, advanced oxidation processes (AOPs) are effective for the degradation of a wide range of pharmaceuticals in wastewater. These methods, such as Fenton oxidation (using iron salts and hydrogen peroxide) or ozonolysis, generate highly reactive hydroxyl radicals that can break down complex organic molecules.

However, these techniques require careful planning, specialized equipment, and validation to ensure complete degradation and to manage any potentially hazardous byproducts. For standard laboratory waste, the most prudent and compliant approach is to dispose of the active compound through a licensed hazardous waste contractor.

This compound Signaling Pathway and Experimental Workflow

This compound is a highly potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 is a key regulator of autophagy, a cellular process for the degradation and recycling of cellular components. By inhibiting Vps34, this compound blocks the formation of autophagosomes, leading to an accumulation of autophagic substrates.

SAR405_Pathway cluster_0 Autophagy Initiation cluster_1 Autophagosome Formation cluster_2 Autophagic Degradation ULK1_complex ULK1 Complex Beclin1_complex Beclin-1 Complex (Vps34, Vps15, Beclin-1, Atg14L) ULK1_complex->Beclin1_complex activates PI3P PI(3)P Production Beclin1_complex->PI3P Vps34 catalytic activity Autophagosome Autophagosome PI3P->Autophagosome recruits effectors Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Contents Autolysosome->Degradation Stress Cellular Stress (e.g., Starvation, mTOR inhibition) Stress->ULK1_complex This compound This compound This compound->Beclin1_complex inhibits

Caption: this compound inhibits the Vps34 kinase within the Beclin-1 complex, blocking PI(3)P production and subsequent autophagosome formation.

The following diagram illustrates a typical experimental workflow for treating cells with this compound and the corresponding waste generation at each step.

SAR405_Workflow cluster_workflow Experimental Workflow cluster_waste Waste Generation start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock treat_cells Treat Cells with Diluted this compound prep_stock->treat_cells waste_solid Solid Waste: - Weighing paper - Contaminated gloves prep_stock->waste_solid cell_culture Culture Cells cell_culture->treat_cells incubation Incubate treat_cells->incubation waste_tips_tubes Solid Waste: - Pipette tips - Microcentrifuge tubes treat_cells->waste_tips_tubes analysis Analyze Cells (e.g., Western Blot, Imaging) incubation->analysis waste_media Liquid Waste: - Contaminated cell culture media incubation->waste_media end End analysis->end waste_plates Solid Waste: - Culture plates/flasks analysis->waste_plates

Caption: A typical cell-based experiment with this compound generates various streams of hazardous waste that must be segregated and disposed of correctly.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.